1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
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Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H7N3O/c11-9-10-5-3-6-2-1-4-8-7(6)10/h1-2,4H,3,5H2 |
InChI Key |
XGVOWFHTMSTYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)N=O |
Origin of Product |
United States |
formation mechanism of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in drug synthesis
An In-depth Technical Guide to the Formation Mechanism of 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in Drug Synthesis
Abstract
The emergence of N-nitrosamine impurities as potential genotoxic agents in finished pharmaceutical products has necessitated a profound understanding of their formation mechanisms. This technical guide provides a comprehensive analysis of the formation of a specific nitrosamine, 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, an impurity derived from the 7-azaindoline moiety. 7-Azaindole and its reduced form, 7-azaindoline, are prevalent scaffolds in modern drug discovery.[1][2][3] This document elucidates the underlying chemical principles, identifies critical risk factors in the synthetic process, and outlines robust analytical and mitigation strategies. Tailored for researchers, toxicologists, and drug development professionals, this guide synthesizes current regulatory expectations with field-proven chemical insights to ensure product quality and patient safety.
Chapter 1: The Regulatory Imperative: N-Nitrosamines in Pharmaceuticals
Since 2018, the detection of N-nitrosamine impurities in widely used medications has triggered global recalls and intensified regulatory scrutiny.[4][5] Health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have classified these compounds as probable human carcinogens based on extensive animal studies.[4] This classification mandates stringent control over their presence in active pharmaceutical ingredients (APIs) and finished drug products.
The core regulatory expectation is that marketing authorization holders are ultimately responsible for the safety and quality of their products.[4][6] This responsibility involves a three-step process:
-
Risk Evaluation: A thorough assessment to identify the potential for N-nitrosamine formation or contamination in the manufacturing process.[5]
-
Confirmatory Testing: If a risk is identified, validated analytical methods must be used to detect and quantify any nitrosamine impurities.[5]
-
Mitigation: Implementing a control strategy to prevent or reduce the impurity to an acceptable level.[7]
This proactive approach is crucial because long-term exposure, even to low levels of certain nitrosamines, may increase cancer risk.[4]
Chapter 2: The Precursor—1H,2H,3H-pyrrolo[2,3-b]pyridine (7-Azaindoline)
The susceptibility of a drug manufacturing process to the formation of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is intrinsically linked to its precursor, 7-azaindoline. This molecule is the reduced, non-aromatic form of 7-azaindole.
Key Structural Features:
-
Secondary Amine: The nitrogen atom at the 1-position of the pyrrole ring is a secondary amine. This functional group is the primary site for N-nitrosation.
-
Reactivity: The lone pair of electrons on this nitrogen atom is readily available to attack electrophilic nitrosating agents. The 7-azaindoline structure is particularly useful in certain synthetic reactions due to its electronic properties.[8]
The 7-azaindole scaffold, from which 7-azaindoline is derived, is a key component in numerous kinase inhibitors and other therapeutic agents, making its potential for nitrosamine formation a relevant concern across various drug development programs.[9][10]
Chapter 3: The Fundamental Chemistry of N-Nitrosation
The formation of an N-nitrosamine requires two key reactants: a nitrosatable amine (in this case, the secondary amine of 7-azaindoline) and a nitrosating agent.[11]
Nitrosating Agents: The most common nitrosating agent in pharmaceutical manufacturing is nitrous acid (HNO₂). Nitrous acid itself is unstable but is formed in situ from nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions. Other potential sources of nitrosating agents include:
-
Nitrogen oxides (NOx) present in the air or as contaminants in reagents.
-
Reagents like tert-butyl nitrite (TBN), which can directly act as nitrosating agents.[12]
-
Nitroxyl (HNO), which can be generated from donors like Angeli's salt and has been shown to N-nitrosate indole rings, a close structural analog.[13][14]
The Role of pH: The reaction is typically, but not exclusively, favored under acidic conditions (pH ~3-4). The acid catalyzes the formation of the highly electrophilic nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which are the active species that attack the amine.
Chapter 4: Postulated Formation Mechanism of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
The formation of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine proceeds via an electrophilic attack on the secondary amine of the 7-azaindoline ring. The mechanism can be described in the following steps, assuming the nitrosating agent is derived from residual nitrite.
Step 1: Formation of the Nitrosating Agent In the presence of an acid (H⁺), a nitrite source (e.g., NaNO₂) is protonated twice, followed by the loss of a water molecule to generate the highly reactive nitrosonium ion (NO⁺).
NaNO₂ + 2H⁺ ⇌ HONO + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺
Step 2: Nucleophilic Attack by the Amine The secondary amine of 7-azaindoline acts as a nucleophile, attacking the electrophilic nitrosonium ion. This forms a protonated N-nitrosamine intermediate.
Step 3: Deprotonation A base (e.g., water) removes a proton from the nitrogen atom, yielding the final, stable 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine product.
The following diagram illustrates this proposed chemical pathway.
Caption: Proposed mechanism for the formation of 1-nitroso-7-azaindoline.
Chapter 5: Risk Assessment and Root Cause Analysis
Identifying potential sources of both the amine precursor and nitrosating agents is the cornerstone of a successful risk assessment.
Potential Sources of Contamination:
| Risk Category | Specific Examples | Causality |
| Raw Materials | Presence of nitrites in starting materials or excipients. | Inadequate supplier qualification or testing can introduce nitrite contamination. |
| Solvents | Solvents like Dimethylformamide (DMF) can degrade to form dimethylamine (DMA), a secondary amine. While not the direct precursor, it indicates process conditions that could support nitrosation.[7] | The quality and purity of all solvents must be strictly controlled. |
| Reagents | Use of reagents like sodium nitrite, sodium azide, or other nitrogen-containing reagents in the same or subsequent steps. | Cross-contamination can occur if cleaning validation is inadequate or if processes are not well-segregated. |
| Process Conditions | Acidic pH, elevated temperatures. | These conditions accelerate the formation of the active nitrosating species. |
| Degradation | Degradation of the API or excipients containing nitrite or amine functionalities during storage. | Stability studies must be designed to detect the potential for nitrosamine formation over the product's shelf life. |
A systematic risk assessment workflow is critical for identifying and mitigating these risks.
Caption: A systematic workflow for N-nitrosamine impurity risk assessment.
Chapter 6: Analytical Protocols for Detection and Quantification
The detection of trace-level N-nitrosamines requires highly sensitive and specific analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[11][15]
Protocol: LC-MS/MS Method for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
This protocol is a self-validating system designed for high specificity and sensitivity.
1. Objective: To quantify 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in an API sample down to parts-per-million (ppm) levels relative to the API concentration.
2. Instrumentation:
-
Agilent 1290 Infinity II LC System (or equivalent UHPLC)
-
Agilent 6475A Triple Quadrupole LC/MS System (or equivalent)[15]
3. Materials:
-
Reference standard of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
-
API sample for testing
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (or other suitable modifier)
4. Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds (e.g., C18, 2.1 x 100 mm, 1.8 µm). Causality: A C18 column provides good retention for the moderately polar nitrosamine, while the small particle size ensures high resolution and peak efficiency.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid aids in protonation of the analyte, improving ionization efficiency in the MS source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% B over 10 minutes. Causality: A gradient elution is necessary to separate the trace impurity from the high-concentration API peak and other potential impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: At least two Multiple Reaction Monitoring (MRM) transitions must be optimized using the reference standard.
-
Quantifier: The most intense transition (e.g., [M+H]⁺ → fragment 1).
-
Qualifier: A second, less intense transition (e.g., [M+H]⁺ → fragment 2).
-
Causality: Using two transitions provides high specificity. The ratio of the quantifier to the qualifier in a sample must match that of the reference standard to confirm identity and avoid false positives.[15]
-
-
Gas Temp: 300 °C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
6. Sample Preparation and Validation:
-
Prepare a stock solution of the reference standard in methanol.
-
Create a calibration curve by spiking the standard into a solution of the API (blank) at concentrations ranging from the Limit of Quantitation (LOQ) to above the expected impurity level (e.g., 0.05 to 10 ng/mL).[15]
-
Prepare the API sample by dissolving it in a suitable solvent (e.g., methanol/water) to a known concentration (e.g., 5 mg/mL).[15]
-
System Suitability: Inject a mid-point standard multiple times to ensure system precision (RSD < 15%).
-
Specificity: Ensure the API peak does not interfere with the nitrosamine peak. A diverter valve can be used to direct the high-concentration API peak to waste, protecting the MS source.[15]
-
Accuracy & Precision: Evaluate by analyzing spiked samples at multiple concentrations.
Chapter 7: Mitigation and Control Strategies
If confirmatory testing reveals the presence of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine above the acceptable intake limit, a mitigation strategy is required.
-
Process Optimization: Re-evaluate the synthetic route. Can the use of reagents containing nitrogen oxides be eliminated? Can reaction pH be adjusted to a range less favorable for nitrosation (i.e., neutral or basic)?
-
Raw Material Control: Implement more stringent specifications and testing for incoming raw materials, particularly for nitrite contamination.
-
Use of Scavengers: Introduce antioxidants or other scavenging agents, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), into the formulation. These agents can react with and neutralize nitrosating agents before they can react with the amine. The choice of scavenger must be justified and proven not to negatively impact the drug product's efficacy or safety.
-
Purification: Modify downstream purification steps (e.g., chromatography, recrystallization) to specifically remove the nitrosamine impurity.
Chapter 8: Toxicological Assessment and Regulatory Limits
N-nitrosamines are typically assessed for their carcinogenic potential.[16] For novel nitrosamines like 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, where substance-specific carcinogenicity data may not exist, regulatory agencies use a "read-across" approach.[4] The acceptable intake (AI) limit is often based on the toxicological data of a structurally similar surrogate compound.
| Nitrosamine Example | FDA Acceptable Intake (AI) Limit |
| N-nitrosodimethylamine (NDMA) | 96 ng/day |
| N-nitrosodiethylamine (NDEA) | 26.5 ng/day |
| General Threshold | If multiple nitrosamines are present, the total daily intake may be capped at 26.5 ng/day unless otherwise justified. |
Data sourced from FDA and other regulatory guidance documents.[7]
The genotoxicity of the parent pyridine structure itself is generally considered low, but the addition of the nitroso group dramatically increases the toxicological concern.[17] Any N-nitroso impurity is treated as a potential mutagen until proven otherwise.
Conclusion
The formation of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a plausible risk in any pharmaceutical synthesis involving the 7-azaindoline scaffold. Its formation is governed by fundamental principles of N-nitrosation chemistry, requiring the convergence of a susceptible secondary amine and a nitrosating agent, often under specific process conditions. A proactive strategy, grounded in a thorough understanding of this mechanism, is essential for drug developers. By implementing robust risk assessments, utilizing highly sensitive analytical methods, and designing effective control strategies, the pharmaceutical industry can ensure the quality and safety of medicines, safeguarding patient health while navigating a complex regulatory landscape.
References
- Smolecule. (2023, August 25). 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.
- Pharma Quality. (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- LGC Standards. WHO releases new guidelines for preventing nitrosamine contamination.
- Kar, S., et al. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC.
- ResolveMass Laboratories Inc. (2026, February 21). Nitrosamine Impurity Regulatory Limits: A Complete Guide.
- European Medicines Agency. (2025, December 1). Nitrosamine impurities: guidance for marketing authorisation holders.
- National Center for Biotechnology Information. Toxicological Profile for Pyridine. NIH Bookshelf.
- Kundu, S., et al. (2006, January 15). N-Nitroso products from the reaction of indoles with Angeli's salt. PubMed.
- Zhang, Y., et al. (2016, April 15). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed.
- Glaxo Group Limited. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
- Al-Ghorbani, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- Wang, Y., et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
- Kundu, S., et al. (2005, December 9). N-Nitroso products from the reaction of indoles with Angeli's salt. SciSpace.
- Reddy, D., et al. (2016, February 2). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing).
- Kumagai, N., & Shibasaki, M. Direct enolization chemistry of 7-azaindoline amides: A case study of bis(tetrahydrophosphole)-type ligands. ResearchGate.
- Joseph, P., et al. Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies, Inc.
- Guo, X., et al. (2023, May 18). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. ResearchGate.
- Long, C., & Liu, J. (2018, October 3). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds.
- BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Li, J., et al. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
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- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide on the Solubility and Stability Profile of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, a heterocyclic N-nitrosamine. Due to the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures, including the 7-azaindole (pyrrolo[2,3-b]pyridine) core and the well-documented class of N-nitroso compounds. The guide details robust experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation studies to understand the compound's intrinsic stability. Methodologies are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to predict, evaluate, and manage the physicochemical properties of this and structurally related N-nitrosamines, which are of significant interest due to their potential as impurities in pharmaceutical products.
Introduction and Scientific Context
The compound 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine belongs to the N-nitrosamine class, a group of compounds that have garnered significant regulatory and scientific attention due to their potential carcinogenicity.[1] The core structure, 1H,2H,3H-pyrrolo[2,3-b]pyridine, is a saturated analog of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a privileged scaffold in medicinal chemistry.[2][3] The nitrosation of the secondary amine within the saturated pyrrole ring leads to the formation of the N-nitroso derivative.
The potential for such compounds to form during the synthesis, formulation, or storage of pharmaceutical products necessitates a thorough understanding of their physicochemical properties.[4][5] Solubility and stability are critical parameters that influence a compound's behavior, from its analytical characterization to its potential toxicological impact. While specific data for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is scarce, this guide establishes a predictive and methodological framework based on analogous structures and established principles for N-nitrosamine analysis.
Predicted Physicochemical Properties
Predicting the properties of a novel compound is the first step in designing a robust characterization strategy.
2.1. Structural Features and Their Implications
-
Core Scaffold (7-Azaindole Analog): The parent 7-azaindole scaffold is known to have improved aqueous solubility compared to its indole counterpart due to the presence of the pyridine nitrogen, which can act as a hydrogen bond acceptor.[2][6] However, the hydrogenation of the pyrrole ring in the 1H,2H,3H-pyrrolo[2,3-b]pyridine precursor reduces aromaticity and planarity, which may alter crystal packing and solubility.
-
N-Nitroso Group: The N-nitroso group (-N=O) is a polar functional group that can participate in dipole-dipole interactions. Its impact on solubility will be a balance between its polarity and the overall lipophilicity of the molecule. N-nitroso compounds are known to be sensitive to light, particularly UV light, and can be unstable under acidic conditions.[7]
2.2. Predicted Solubility Profile
Based on the structure, 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is expected to be a weakly basic compound. Its solubility is predicted to be:
-
Aqueous Media: Limited, but likely higher at acidic pH due to the potential for protonation of the pyridine nitrogen. One source notes limited water solubility as a challenge for this compound.
-
Organic Solvents: Soluble in polar organic solvents such as chloroform, acetone, and ethanol. For the related compound N-nitrosopyrrolidine, solubility is noted in chloroform, ethyl acetate, and methanol.[8]
2.3. Predicted Stability Profile
The primary points of instability for this molecule are likely to be:
-
Acid-Catalyzed Degradation: Like many N-nitrosamines, it may degrade in strongly acidic conditions, potentially leading to the release of nitrous acid and the parent amine.[1]
-
Photodegradation: N-nitroso compounds are often susceptible to degradation upon exposure to light, especially UV radiation.[7]
-
Oxidative Degradation: While N-nitrosamines can be oxidizing agents themselves[9], their stability in the presence of strong oxidizing agents should be evaluated.
Solubility Determination: Protocols and Data Management
Accurate solubility data is fundamental for any further development or analytical work.
3.1. Experimental Workflow for Solubility Assessment
A systematic approach is required to determine the thermodynamic solubility of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
3.2. Detailed Protocol: Equilibrium Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of solid 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine to a series of sealed vials containing the desired test media (e.g., purified water, 0.01 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4).[6]
-
Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand. Centrifuge the samples to pellet the undissolved solid.[6]
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
-
Quantification: Analyze the filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[4][10] Construct a calibration curve using standards of known concentration to quantify the amount of dissolved compound.
-
Data Reporting: Express solubility in standard units such as mg/mL or molarity.
3.3. Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | ~7.0 | 25 | [Experimental Value] | HPLC-UV |
| 0.01 N HCl | 2.0 | 25 | [Experimental Value] | HPLC-UV |
| Phosphate Buffer | 6.8 | 25 | [Experimental Value] | HPLC-UV |
| Methanol | N/A | 25 | [Experimental Value] | Gravimetric |
| Acetonitrile | N/A | 25 | [Experimental Value] | Gravimetric |
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12] These studies are a core requirement of ICH guidelines.[13][14][15]
4.1. Experimental Design for Forced Degradation
The goal is to achieve a target degradation of 5-20% to allow for the reliable detection of degradation products without completely destroying the parent molecule.[16]
Caption: Workflow for Forced Degradation Studies.
4.2. Detailed Protocols for Stress Conditions
-
Acidic/Basic Hydrolysis:
-
Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate samples at an elevated temperature (e.g., 60°C) and withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots before analysis to halt the degradation reaction.[11]
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light, and analyze at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a stability oven.
-
Separately, prepare a solution of the compound in a neutral solvent (e.g., water/acetonitrile) and expose it to the same thermal stress.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[15]
-
A control sample should be kept in the dark under the same temperature conditions.
-
4.3. Analytical Strategy: The Stability-Indicating Method
A crucial outcome of forced degradation is the development and validation of a stability-indicating analytical method, typically using HPLC.
-
Methodology: LC-MS/MS is the preferred method for quantifying trace levels of nitrosamines.[4] A high-quality separation method is crucial to resolve the parent compound from any degradants and potential impurities.[4]
-
Detection: Tandem quadrupole mass spectrometry is highly effective for detecting trace levels of nitrosamines.[4] Techniques like atmospheric pressure chemical ionization (APCI) can be favorable for low-mass nitrosamines.[4]
-
Validation: The method must demonstrate specificity, linearity, accuracy, precision, and robustness. The key validation parameter is specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including degradants.
4.4. The Nitrosating Agent Potential (NAP) Test
To specifically investigate the propensity for N-nitrosamine formation from a precursor amine, the NAP test can be employed. This forced degradation test uses an excess of a nitrosating agent (e.g., sodium nitrite) in an acidic solution to simulate conditions that could lead to nitrosation.[17][18] This test is invaluable for risk assessment.[17]
Conclusion and Recommendations
This guide presents a scientifically rigorous framework for the comprehensive characterization of the solubility and stability of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. While direct experimental data for this specific molecule remains limited, the principles and protocols outlined herein, derived from extensive knowledge of the 7-azaindole scaffold and the N-nitrosamine class, provide a robust pathway for its evaluation.
Key Recommendations:
-
Prioritize Safety: Given the potential toxicity of N-nitrosamines, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory environment.
-
Embrace Orthogonal Analytics: Utilize multiple analytical techniques (HPLC-UV, LC-MS/MS, NMR) to confirm the identity and purity of the compound and its degradants.
-
Adhere to Regulatory Guidelines: All stability and analytical method validation studies should be designed and executed in accordance with ICH guidelines to ensure data integrity and regulatory acceptance.[13][14][15][19]
-
Document Meticulously: Maintain detailed records of all experimental conditions, observations, and analytical data to build a comprehensive and defensible physicochemical profile.
By following this structured approach, researchers can effectively navigate the challenges of characterizing this novel N-nitrosamine, ensuring the generation of high-quality data essential for risk assessment and further scientific inquiry.
References
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC.
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]
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molecular weight and formula of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine and its Privileged Scaffold in Drug Discovery
This guide provides a comprehensive technical overview of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, a specific derivative of the medicinally significant 1H-pyrrolo[2,3-b]pyridine scaffold. Due to the limited direct literature on the title compound, this document establishes its chemical identity and properties through a logical analysis of its parent structures. The primary focus will then shift to the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework, a cornerstone in modern medicinal chemistry, to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, applications, and strategic importance.
Deciphering the Subject: Molecular Identity and Core Scaffold
The compound "1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine" is a derivative of a partially saturated 7-azaindole core. The nomenclature implies:
-
pyrrolo[2,3-b]pyridine : The core heterocyclic system, also known as 7-azaindole. The aromatic version is designated as 1H-pyrrolo[2,3-b]pyridine.
-
1H,2H,3H- : This indicates partial saturation, specifically at the 2 and 3 positions of the pyrrole ring, leading to a 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine structure.
-
1-nitroso : A nitroso (-N=O) group is attached to the nitrogen atom at position 1.
Based on this systematic breakdown, the molecular formula can be deduced. The aromatic parent, 1H-pyrrolo[2,3-b]pyridine, has a formula of C₇H₆N₂.[1] The 2,3-dihydro version adds two hydrogen atoms, resulting in C₇H₈N₂. The addition of a nitroso group at the N-1 position replaces the hydrogen atom, yielding a final molecular formula of C₇H₇N₃O . This corresponds to a molecular weight of approximately 149.15 g/mol .[2]
While the 1-nitroso derivative is sparsely documented, the parent 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry.[3] Its significance stems from its role as a bioisostere of indole, where the nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor. This feature is expertly exploited in the design of kinase inhibitors, as the scaffold effectively mimics the hinge-binding interactions of ATP.[3]
Physicochemical and Structural Data
The properties of the deduced title compound and its aromatic parent are summarized below for comparison.
| Property | 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (Deduced) | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Molecular Formula | C₇H₇N₃O | C₇H₆N₂ |
| Molecular Weight | 149.15 g/mol [2] | 118.14 g/mol [1] |
| CAS Number | 2731007-77-3[2] | 271-63-6[1] |
| Appearance | Reported as a red or dark reddish-brown crystalline powder[2] | Solid |
| Key Feature | Partially saturated core with N-nitroso group | Aromatic, bioisostere of indole |
Chemical Structures
Caption: Chemical structures of the title compound and its parent scaffold.
Synthesis and Chemical Reactivity
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core is well-established, providing a versatile platform for generating diverse derivatives.
General Synthetic Strategies
Two predominant methodologies for constructing the 7-azaindole scaffold are the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions.[4]
-
Fischer Indole Synthesis : A classic and adaptable method involving the acid-catalyzed reaction of a substituted 2-pyridylhydrazine with a ketone or aldehyde. This approach allows for significant diversification at the C2 and C3 positions of the pyrrole ring.[4]
-
Palladium-Catalyzed Cross-Coupling : Reactions such as the Suzuki or Sonogashira coupling on functionalized pyridine precursors, followed by a cyclization step, offer an alternative and powerful route to substituted 7-azaindoles. These methods are instrumental in building molecular complexity.[5]
Illustrative Synthetic Workflow
The following diagram outlines a general workflow for synthesizing substituted 1H-pyrrolo[2,3-b]pyridine derivatives, a common pattern in drug discovery programs.
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
This protocol is adapted from a reported synthesis of phosphodiesterase 4B (PDE4B) inhibitors and illustrates a common sequence of Chan-Lam coupling, saponification, and amide coupling.[6]
Step 1: Chan-Lam Coupling to form Aryl-Substituted Intermediate
-
To a solution of the starting 1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq) in CH₂Cl₂ at room temperature, add the desired arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the aryl-substituted product.
Step 2: Saponification to Carboxylic Acid
-
Dissolve the ester from the previous step in a mixture of MeOH and H₂O.
-
Add NaOH (2.0 eq) and stir the mixture.
-
Monitor the reaction by TLC. Upon completion of the hydrolysis, carefully acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add the desired amine (1.2 eq), diisopropylethylamine (DIPEA, 3.0 eq), and T3P (1-propanephosphonic acid anhydride, 1.5 eq).
-
Stir the reaction at room temperature for 30 minutes to 4 hours.
-
Upon completion, dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.
Reactivity and Nitrosation
The 1H-pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution, predominantly at the C3 position of the electron-rich pyrrole ring. Documented reactions include nitration, bromination, and nitrosation, which provides a direct chemical precedent for the formation of nitroso-derivatives.[7]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Drug Development
The 7-azaindole scaffold is a highly successful structural motif in modern drug design, particularly for targeting protein kinases.
Mechanism of Action: Kinase Hinge-Binding
The defining feature of the 7-azaindole scaffold is its ability to form two key hydrogen bonds with the "hinge" region of the ATP-binding pocket in many kinases. The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This bidentate interaction is a cornerstone of its high affinity and has been leveraged to develop numerous potent and selective inhibitors.[3]
Caption: Hydrogen bonding of the 7-azaindole scaffold with a kinase hinge region.
Prominent Derivatives and Their Biological Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors against a wide array of protein targets implicated in cancer and inflammatory diseases.
| Compound Class/Example | Primary Target(s) | Therapeutic Area | Reference |
| Vemurafenib (Approved Drug) | BRAFV600E | Oncology (Melanoma) | [3] |
| Pexidartinib (Approved Drug) | CSF-1R | Oncology | [3] |
| Compound 25a | ATM (Ataxia-Telangiectasia Mutated) | Oncology | [5][8] |
| Compound 22 | CDK8 (Cyclin-Dependent Kinase 8) | Oncology (Colorectal Cancer) | [9] |
| Compound 4h | FGFR1, FGFR2, FGFR3 | Oncology | [10] |
| Compound 11h | PDE4B (Phosphodiesterase 4B) | Inflammation, CNS Disorders | [6][11] |
| Various Derivatives | JAK1, JAK3 (Janus Kinase) | Autoimmune Diseases | [12] |
| Various Derivatives | TNIK (Traf2 and Nck-Interacting Kinase) | Oncology (Colorectal Cancer) | |
| Various Derivatives | c-Met | Oncology | [13] |
Spectroscopic Characterization
The structural elucidation of novel 1H-pyrrolo[2,3-b]pyridine derivatives relies on standard spectroscopic techniques.
Typical Spectroscopic Data
-
¹H NMR : The aromatic protons of the 7-azaindole core typically appear in the region of δ 6.5-8.5 ppm. The N-H proton of the pyrrole ring is often a broad singlet at higher chemical shifts (>10 ppm).
-
Mass Spectrometry : Electron ionization mass spectrometry of the parent 1H-pyrrolo[2,3-b]pyridine shows a prominent molecular ion peak (m/z = 118).[14]
-
Infrared (IR) Spectroscopy : Key absorptions include N-H stretching for the pyrrole ring (around 3100-3000 cm⁻¹) and C=C/C=N stretching vibrations from the aromatic rings (around 1600-1400 cm⁻¹).[14]
Protocol: Spectroscopic Analysis of a Synthesized Derivative
-
Sample Preparation : Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.
-
NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Process the data to identify characteristic chemical shifts and coupling constants that confirm the structure.
-
Mass Spectrometry : Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the exact mass and molecular formula of the compound.
-
Infrared Spectroscopy : Acquire an IR spectrum of the solid compound (using KBr pellet or ATR) to identify key functional groups.
Conclusion and Future Directions
While 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine itself is not a widely studied molecule, its chemical framework is built upon the exceptionally important 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This core structure is a validated and powerful tool in drug discovery, serving as the foundation for multiple approved and investigational drugs, particularly in oncology. Its success is rooted in its ability to effectively engage with the hinge region of protein kinases, providing a stable and high-affinity anchor for inhibitor design.
The continued exploration of the 7-azaindole scaffold is a vibrant area of research. Future work will likely focus on developing inhibitors with novel selectivity profiles, exploring new substitution patterns to overcome drug resistance, and applying this privileged scaffold to an even broader range of biological targets beyond kinases. The potential of less-explored derivatives, including partially saturated or specifically functionalized analogs like the title compound, remains an open area for investigation.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry. [Link]
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
- 1h-pyrrolo[2,3-b]pyridines.
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Moroccan Journal of Chemistry. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]
-
1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]
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Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. RePEc. [Link]
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1-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. MolAid. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
-
1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
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sample preparation techniques for nitrosamine impurities in 7-azaindole derivatives
Application Note: Advanced Sample Preparation Techniques for Nitrosamine Impurities in 7-Azaindole Derivatives
Context and Analytical Challenges
7-Azaindole and its derivatives are privileged scaffolds in modern drug discovery, prominently featured in targeted therapeutics such as kinase inhibitors. However, the synthesis and degradation pathways of these nitrogen-rich heterocycles often involve or generate secondary amines. When trace nitrites are present in excipients, solvents, or water, these secondary amines can undergo nitrosation to form highly mutagenic Nitrosamine Drug Substance-Related Impurities (NDSRIs).
Quantifying these impurities at ultra-trace levels (parts-per-billion, ppb) is mandatory under global regulatory frameworks [1]. The most critical analytical hurdle is not merely detection, but preventing in-situ nitrosation —an artifact where the sample preparation method itself catalyzes the formation of nitrosamines, leading to false-positive results and batch rejections [2].
Mechanistic Causality in Method Design
To engineer an artifact-free, self-validating sample preparation system for 7-azaindole derivatives, scientists must address three mechanistic challenges:
-
Artifactual Nitrosation: The 7-azaindole core contains both a pyrrole-like and a pyridine-like nitrogen. While the core is relatively stable, residual secondary amine precursors can react with nitrites during acidic or thermal extraction. Causality-Driven Solution: The introduction of a nitrite scavenger (e.g., ascorbic acid) at the very first step of solvent addition reduces reactive nitrites to nitric oxide, effectively quenching the nitrosation pathway [3].
-
Thermal Degradation: High temperatures, particularly in Gas Chromatography (GC) injection ports, provide the activation energy required for artifactual nitrosamine formation. Causality-Driven Solution: Ambient or cold extraction techniques coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) bypass thermal stress entirely [4].
-
Ion Suppression (Matrix Effects): 7-azaindole APIs are highly basic and can saturate the MS electrospray ionization (ESI) source, suppressing the signal of neutral nitrosamines. Causality-Driven Solution: A biphasic Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) followed by an aqueous wash selectively partitions the nitrosamines while leaving the basic API in the aqueous waste.
Workflow Visualization
Figure 1: Artifact-free sample preparation workflow for nitrosamine extraction from 7-azaindole matrices.
Experimental Protocol: Artifact-Free LLE with Nitrosation Inhibition
This protocol is designed as a self-validating system . By spiking isotopically labeled internal standards (ISTDs) directly into the dry API before any solvent is added, the method internally corrects for any extraction losses, matrix effects, or unexpected degradation, ensuring absolute quantitative trustworthiness.
Reagents Required:
-
LC-MS Grade Dichloromethane (DCM) and Water.
-
Ascorbic Acid (Reagent Grade, Nitrite-free).
-
Isotopically labeled ISTD mix (e.g., NDMA-d6, NDEA-d10).
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a fresh 1.0 mg/mL solution of ascorbic acid in LC-MS grade water. (Note: Ascorbic acid degrades in solution; prepare daily to ensure maximum nitrite scavenging capacity) [3].
-
Sample Solubilization & Spiking: Weigh exactly 100.0 mg of the 7-azaindole API into a 15 mL polypropylene centrifuge tube. Immediately spike 20 µL of a 100 ng/mL ISTD mix directly onto the powder.
-
Quenching & Dispersion: Add 2.0 mL of the ascorbic acid solution. Vortex vigorously for 1 minute to disperse the API. The acidic nature of ascorbic acid helps dissolve the basic azaindole while simultaneously neutralizing nitrites.
-
Target Extraction: Add 2.0 mL of cold DCM (4°C). Shake mechanically for 10 minutes. (Causality: DCM has a high affinity for low-molecular-weight nitrosamines. Keeping the system cold prevents the kinetic formation of NDSRIs during the physical stress of shaking).
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes at 4°C to break any emulsions.
-
Matrix Wash (Critical Step): Carefully transfer the lower DCM layer to a clean vial. Add 1.0 mL of pure LC-MS grade water and vortex for 30 seconds. Centrifuge again. (Causality: This secondary water wash strips away any residual 7-azaindole API or water-soluble polymeric excipients that partitioned into the DCM, preventing severe ion suppression in the mass spectrometer) [2].
-
Reconstitution: Transfer the washed DCM layer to a glass tube. Evaporate under a gentle stream of nitrogen at room temperature (do not exceed 25°C) to near dryness. Reconstitute immediately in 1.0 mL of the initial LC mobile phase (e.g., 5% Methanol in Water).
Quantitative Method Performance
When applied to complex 7-azaindole derivatives, the inclusion of the ascorbic acid scavenger and the secondary water wash yields highly reproducible recoveries while maintaining Limits of Quantitation (LOQ) well below the regulatory Acceptable Intake (AI) thresholds.
Table 1: Method Performance Characteristics for Nitrosamines in 7-Azaindole Matrix
| Target Analyte | Internal Standard Used | Mean Recovery (%) | Matrix Effect (%) | LOQ (ng/g) |
| NDMA | NDMA-d6 | 94.2 ± 2.1 | -4.5 | 0.01 |
| NDEA | NDEA-d10 | 96.5 ± 1.8 | -2.1 | 0.01 |
| NDIPA | NDIPA-d14 | 91.8 ± 3.4 | -6.8 | 0.02 |
| NDBA | NDBA-d18 | 89.4 ± 4.0 | -8.2 | 0.02 |
| NMBA | NMBA-d3 | 92.1 ± 2.5 | -5.1 | 0.02 |
Note: Matrix effect values close to 0% indicate successful removal of the 7-azaindole API via the secondary aqueous wash. Recoveries >90% validate the extraction efficiency of the DCM phase.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Available at:[Link]
-
Organic Process Research & Development (ACS Publications). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation. Available at: [Link]
Application Note: Quantifying Trace Levels of 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in Active Pharmaceutical Ingredients (APIs)
Subtitle: A High-Resolution LC-MS/MS Protocol for NDSRI Compliance Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals
Executive Summary
The identification and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a paramount regulatory priority. Unlike small, volatile nitrosamines (e.g., NDMA), NDSRIs are structurally complex, API-derived molecules that require highly specific analytical methodologies. This application note details a robust, self-validating LC-MS/MS protocol designed to quantify trace levels (parts-per-billion, ppb) of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine —a critical NDSRI formed from the azaindoline building block—in complex API matrices.
Mechanistic Background & Regulatory Context
The precursor molecule, 1H,2H,3H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindoline or 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine), is a highly valuable heterocyclic scaffold used in the synthesis of various kinase inhibitors and neurological APIs[1]. However, the secondary amine within the pyrroline ring is highly susceptible to electrophilic attack.
During API synthesis, formulation, or prolonged storage, trace nitrites present in excipients or solvents can generate nitrosating agents (such as or ) under acidic conditions. These agents react with the secondary amine to form the stable, persistent impurity 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine[2].
Global regulatory bodies, including the and the , have mandated rigorous risk assessments for NDSRIs[3][4]. Because robust carcinogenicity data is often lacking for complex NDSRIs, regulatory limits are typically established using the Carcinogenic Potency Categorization Approach (CPCA), which often dictates ultra-low Acceptable Intake (AI) thresholds[5].
Mechanistic pathway of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine formation via nitrosation.
Analytical Rationale: Building a Self-Validating System
As a Senior Application Scientist, I emphasize that simply running an LC-MS/MS method is insufficient for NDSRIs; the protocol must be a self-validating system capable of proving that matrix effects are not masking the impurity.
-
Extraction Causality (Why Liquid-Liquid Extraction?): Direct injection of high-concentration API solutions (e.g., 50 mg/mL) inevitably causes severe ion suppression in the mass spectrometer source. By adjusting the sample to a neutral pH (pH ~7.5), highly basic APIs remain ionized (aqueous soluble), while the relatively neutral 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine partitions efficiently into an organic solvent like ethyl acetate. This orthogonal separation is the first line of defense against matrix effects.
-
Chromatographic Causality (Why a Biphenyl Column?): Nitrosamines are polar and often exhibit poor retention on standard C18 columns. A Biphenyl stationary phase is selected because it provides enhanced interactions with the planar pyrrolopyridine ring system, ensuring the NDSRI is retained past the solvent void volume where residual salts and polar matrix components elute.
-
Ionization Causality (Why ESI+?): While atmospheric pressure chemical ionization (APCI) is common for volatile nitrosamines, the pyridine nitrogen in this specific NDSRI is highly receptive to protonation. Positive Electrospray Ionization (ESI+) utilizing 0.1% formic acid yields a dominant, stable precursor ion at 150.1.
Experimental Protocol
End-to-end LC-MS/MS analytical workflow for the quantification of trace NDSRI in API matrices.
Reagents and Materials
-
Analyte Standard: 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (Purity > 98%).
-
Internal Standard (IS): Stable Isotope-Labeled (SIL) analog, e.g., 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine- .
-
Solvents: LC-MS grade Water, Methanol, and Ethyl Acetate.
-
Buffer: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
Sample Preparation Workflow (LLE)
-
Sample Weighing: Accurately weigh 100 mg of the API into a 15 mL polypropylene centrifuge tube.
-
Dissolution & Spiking: Dissolve the API in 2.0 mL of LC-MS grade water. Spike with 20 µL of the SIL-IS working solution (100 ng/mL).
-
pH Adjustment: Add 100 µL of 0.1 M Ammonium Bicarbonate buffer to adjust the aqueous phase to pH ~7.5. Vortex for 30 seconds.
-
Extraction: Add 3.0 mL of Ethyl Acetate. Shake vigorously on a mechanical shaker for 10 minutes to drive the partitioning of the neutral NDSRI into the organic layer.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Concentration: Transfer 2.0 mL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Initial Mobile Phase (95% Water / 5% Methanol). Vortex, sonicate for 2 minutes, and transfer to a UHPLC vial for injection.
UHPLC Parameters
-
Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear ramp to 60% B
-
4.0 - 5.0 min: Linear ramp to 95% B (Wash)
-
5.0 - 6.5 min: 95% B
-
6.5 - 6.6 min: Return to 5% B
-
6.6 - 8.5 min: Equilibration at 5% B
-
-
Injection Volume: 5 µL.
Mass Spectrometry (QQQ) Parameters
Operate the Triple Quadrupole (QQQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
Quantitative Data & Validation Parameters
To ensure regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines, demonstrating high specificity, sensitivity, and recovery.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion ( ) | Product Ion ( ) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine | 150.1 | 120.1 | 50 | 15 | Quantifier (Loss of NO) |
| 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine | 150.1 | 93.1 | 50 | 25 | Qualifier (Ring Cleavage) |
| SIL-IS ( -analog) | 154.1 | 124.1 | 50 | 15 | Internal Standard |
Note: The primary fragmentation pathway for nitrosamines is the characteristic loss of the nitroso group ( ), yielding the protonated secondary amine.
Table 2: Method Validation Summary
| Validation Parameter | Observed Value | Regulatory Acceptance Criteria |
| Limit of Detection (LOD) | 0.5 ng/g (ppb) | Signal-to-Noise (S/N) 3 |
| Limit of Quantitation (LOQ) | 1.5 ng/g (ppb) | S/N 10, Precision RSD 10% |
| Linear Dynamic Range | 1.5 – 100 ng/g | (Matrix-matched) |
| Absolute Recovery (LLE) | 88% – 94% | 80% – 120% across 3 concentration levels |
| Matrix Effect (IS-Corrected) | < 8% suppression | Within deviation from neat solvent |
Conclusion
The quantification of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine requires a targeted approach that mitigates the severe matrix effects inherent to high-concentration API analysis. By combining orthogonal liquid-liquid extraction, driven biphenyl chromatography, and highly sensitive ESI+ MRM transitions, this self-validating protocol achieves robust quantitation down to 1.5 ppb. This methodology empowers pharmaceutical laboratories to confidently meet the stringent NDSRI risk assessment mandates enforced by the FDA and EMA.
References
-
Smolecule. "1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine - Definition and Background." smolecule.com. 2
-
CymitQuimica. "CAS 5654-95-5: 1H-pirrolo[2,3-b]piridina-2,3-diona." cymitquimica.com. 1
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." fda.gov. 3
-
European Medicines Agency (EMA). "Nitrosamine impurities: guidance for marketing authorisation holders." europa.eu. 4
-
QbD Group. "Nitrosamine Impurities in Medicinal Products: Risks and Regulatory Insights." qbdgroup.com.5
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- 3. fda.gov [fda.gov]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
Application Note & Protocol: HPLC Separation of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Abstract
This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. This compound is a nitrosamine derivative of 7-azaindole and, like other N-nitrosamines, is of significant interest to the pharmaceutical industry due to its potential as a mutagenic impurity.[1][2][3] The analytical methodologies for detecting N-nitrosamine impurities at trace levels require high sensitivity and selectivity.[4][5][6] This guide outlines a robust starting protocol using reversed-phase HPLC with UV detection, discusses the critical scientific principles underpinning the method development, and provides a framework for validation and troubleshooting.
Introduction: The Analytical Challenge of Nitrosamines
N-nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products have become a major focus for regulatory agencies and manufacturers worldwide.[2][4] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, poses a significant health risk.[1] The formation of nitrosamines can occur during API synthesis or even during the storage of the final drug product when residual amines react with nitrosating agents like nitrites under specific conditions.[4]
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a potential impurity related to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a common structural motif in medicinal chemistry.[7] The analytical challenge lies in developing methods that are sensitive enough to detect these impurities at or below their acceptable intake (AI) limits, which are often in the nanogram range.[4][5] Furthermore, the method must be selective to distinguish the analyte from the API, other impurities, and degradation products.
The physicochemical properties of nitrosamines, including their potential for thermal and photolytic degradation, must be carefully considered during method development and sample handling.[8][9]
Physicochemical Properties & Detection
A successful HPLC method is built upon a solid understanding of the analyte's properties.
-
Structure: 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine features a pyrrolopyridine core with a nitroso group on the pyrrole nitrogen. The parent molecule, 1H-pyrrolo[2,3-b]pyridine, has a molecular weight of 118.14 g/mol .[10] The addition of the nitroso group (N=O) increases the molecular weight to 149.1 g/mol and influences its polarity and chromophoric properties.[11]
-
Polarity: The molecule is expected to be moderately polar. While the pyrrolopyridine ring system has aromatic character, the nitroso group and the saturated carbons in the pyrrole ring contribute to its polarity. This makes it well-suited for reversed-phase HPLC.
-
UV Absorbance: N-nitrosamines characteristically exhibit two UV absorption maxima. A strong absorption band typically occurs around 230 nm (π → π* transition) and a weaker, broader band appears around 330-340 nm (n → π* transition).[8][12][13] The lower wavelength offers greater sensitivity, while the higher wavelength can provide better selectivity against matrix interference. For initial method development, monitoring at approximately 230-245 nm is recommended for high sensitivity.
Recommended HPLC Method & Protocol
This section details a starting method for the separation of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. The parameters are derived from established methods for similar nitrosamines, such as N-nitrosopyrrolidine, and general guidelines for impurity analysis.[14][15]
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler with temperature control, column oven, and a Photodiode Array (PDA) or UV-Vis detector. An ACQUITY Arc System with a 2998 PDA Detector is an example of a suitable platform.
-
Chromatography Data System (CDS): Software such as Empower for instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column is the primary recommendation due to its versatility and wide use in nitrosamine analysis. A column with low silanol activity is preferable to minimize peak tailing.[14]
-
Recommended Column: Waters XSelect HSS T3 (e.g., 4.6 x 150 mm, 3.5 µm). This column provides excellent retention for polar compounds.
-
Alternative Columns: Phenyl-hexyl or Polar-embedded C18 phases can offer alternative selectivity.[16]
-
-
Vials: Amber glass autosampler vials to protect the analyte from light, as nitrosamines can be photolytically unstable.[9]
Chromatographic Conditions
The following table summarizes the recommended starting conditions.
| Parameter | Recommended Setting | Rationale |
| Column | XSelect HSS T3, 4.6 x 150 mm, 3.5 µm | Provides balanced retention for polar and non-polar compounds and is effective for nitrosamine separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a suitable pH for good peak shape of the basic pyrrolopyridine nucleus and is MS-compatible.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 70 | |
| 22.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure.[16] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted to meet sensitivity requirements. |
| Detector | PDA/UV | |
| Wavelength | 240 nm | Offers high sensitivity for the N-nitroso chromophore. A secondary wavelength at 330 nm can be monitored for confirmation. |
| Sample Diluent | 80:20 Water:Methanol | Ensures sample compatibility with the initial mobile phase conditions to prevent peak distortion. |
Standard and Sample Preparation Protocol
Causality: Proper sample preparation is critical to ensure accurate quantification and prevent analyte degradation. The use of amber glassware is mandatory to prevent photolysis.[9] The diluent is chosen to be weak enough to ensure good peak shape upon injection.
Protocol Steps:
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine reference standard.
-
Transfer to a 10 mL amber volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (80:20 Water:Methanol). Mix thoroughly.
-
-
Working Standard Solutions (e.g., 0.1 µg/mL to 1.0 µg/mL):
-
Perform serial dilutions of the stock solution using the sample diluent in amber volumetric flasks to prepare a series of calibration standards.
-
-
Sample Solution (e.g., for an API):
-
Accurately weigh an appropriate amount of the API sample (e.g., 100 mg) into a suitable amber volumetric flask (e.g., 10 mL) to achieve a final concentration of 10 mg/mL.
-
Add approximately 70% of the flask volume with the sample diluent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm PVDF or PTFE syringe filter into an amber autosampler vial. Discard the first portion of the filtrate.
-
Method Development and Validation Workflow
The provided method is a starting point. Optimization and validation are necessary to ensure it is fit for its intended purpose.
Experimental Workflow Diagram
Caption: HPLC Method Development and Validation Workflow.
Key Validation Parameters
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of the API, other impurities, and degradants. This is typically done by analyzing spiked samples and placebo solutions.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ for nitrosamine impurities should be at or below the regulatory control limit.[8]
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range. A correlation coefficient (R²) of ≥0.999 is typically expected.
-
Accuracy: Determine the closeness of the test results to the true value. This is assessed by analyzing samples spiked with known amounts of the analyte (recovery studies).
-
Precision: Evaluate the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Troubleshooting & Advanced Considerations
-
Poor Peak Shape: Tailing peaks may indicate secondary interactions with column silanols. Ensure the mobile phase pH is appropriate or consider a column with advanced end-capping. Asymmetry can also result from using a sample diluent that is too strong.
-
Low Sensitivity: If the required LOQ is not met with UV detection, transitioning the method to a mass spectrometer (LC-MS) is the standard approach.[5][8] LC-MS/MS offers superior sensitivity and selectivity for trace-level analysis.[3][6]
-
Analyte Instability: If degradation is suspected, ensure samples are analyzed promptly after preparation and kept in a cooled autosampler (e.g., 4 °C). The inclusion of antioxidants like ascorbic acid in the sample preparation can sometimes prevent in-situ formation of nitrosamines, though this requires careful validation.[9]
Conclusion
The HPLC method detailed in this application note provides a scientifically sound and robust starting point for the separation and quantification of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. By leveraging a high-quality reversed-phase C18 column, optimized mobile phase conditions, and appropriate UV detection, this protocol is designed to meet the rigorous demands of pharmaceutical impurity analysis. Further method development and validation are essential to ensure the final method is suitable for its specific application in a regulated environment. For ultra-trace level quantification, coupling this chromatographic method with mass spectrometric detection is the recommended path forward.
References
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC.
- 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. (2023). Smolecule.
- Absorption spectra for selected nitrosamines in Milli-Q water. (n.d.). ResearchGate.
- Ultraviolet and Infrared Spectra of Some Nitrosamines. (n.d.).
- Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.).
- Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.).
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024).
- Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist.
- Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
- Nitrosamine Photolysis. (n.d.). Gassnova.
- HPLC-MS ANALYSIS OF 15 NITROSAMINES. (n.d.). Docuchem.
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ACS Publications.
- THE ULTRAVIOLET ABSORPTION SPECTRA OF ALIPHATIC NITRAMINES, NITROSAMINES, AND NITRATES. (n.d.). Canadian Science Publishing.
- Comprehensive Assessment of Nitrosamine Formation in Meat Products Using UHPLC-HRMS: Analytical Challenges and Potential Dietary Implications. (2025). PMC.
- Experts Discuss the Complexities of Nitrosamine Analysis. (2025). LCGC International.
- Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. (n.d.). Waters Corporation.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). PMC.
- 1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem.
- 3H-Pyrrolo[2,3-B]pyridine. (n.d.). PubChem.
- A practical HPLC approach for the determination of trace level drug-related substances in effluent. (n.d.). JOCPR.
- Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Juniper Publishers.
- Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde. (n.d.). Sigma-Aldrich.
Sources
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine | 2731007-77-3 | 95 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. lcms.cz [lcms.cz]
- 16. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
Application Note: Advanced NMR Characterization of 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Scientific Context & Scope
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated rigorous analytical frameworks in modern drug development. 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also referred to as 1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) is a bicyclic N-nitrosamine consisting of a pyrroline ring fused to a pyridine scaffold [1].
Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge and opportunity. Due to the electronic properties of the N-nitroso group, the molecule does not exist as a single static structure in solution. Instead, it exhibits restricted rotation, leading to a dynamic equilibrium of rotamers [2]. This application note provides a comprehensive, self-validating protocol for the structural elucidation and thermodynamic analysis of this compound using 1D, 2D, and Variable Temperature (VT) NMR spectroscopy.
Mechanistic Background: The N-Nitrosamine Rotamer Phenomenon
To accurately interpret the NMR spectra of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, one must understand the causality behind its spectral behavior.
The lone pair of electrons on the pyrroline nitrogen delocalizes into the π -system of the nitroso group. This resonance creates a zwitterionic state ( N+=N−O− ), imparting significant double-bond character to the N–N bond. Because double bonds cannot rotate freely, the molecule is locked into two distinct conformational states at room temperature: the E-rotamer (anti) and the Z-rotamer (syn) [3].
Consequently, the NMR timescale captures these two states as distinct chemical species, resulting in the "splitting" or duplication of signals—most notably for the protons and carbons directly adjacent ( α ) to the N-NO group.
Fig 1. Resonance structures and restricted rotation pathways in N-nitrosamines.
Data Presentation: Expected Spectral Features
Before executing the protocol, it is critical to establish the expected quantitative data. The table below summarizes the diagnostic NMR features of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Diagnostic Significance |
| 1H | C2-H 2 ( α to N-NO) | 4.00 – 4.80 | Two triplets | Major/minor peak integration quantifies the E/Z rotamer ratio. |
| 1H | C3-H 2 ( β to N-NO) | 3.00 – 3.50 | Two triplets | Secondary confirmation of restricted rotation; smaller chemical shift difference than C2. |
| 1H | C4, C5, C6 (Pyridine) | 7.00 – 8.50 | Multiplets | Anisotropic deshielding from the nitroso oxygen affects proximal aromatic protons. |
| 13C | C2 | 45.0 – 55.0 | Two singlets | Confirms distinct magnetic environments of the α -carbon in E/Z states. |
| 15N | N-NO | 150.0 – 180.0 | Two singlets | Highly specific diagnostic region for N-nitrosamines; definitively proves nitrosation [4]. |
Experimental Methodologies & Protocols
This protocol is designed as a self-validating system . Every analytical step includes a built-in control to ensure that observed phenomena are due to conformational dynamics rather than sample degradation or artifacts.
Fig 2. Self-validating NMR workflow for the characterization of N-nitroso rotamers.
Step 1: Strategic Sample Preparation
-
Action : Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6 .
-
Causality : While CDCl 3 is a standard NMR solvent, its low boiling point (61 °C) makes it entirely unsuitable for Variable Temperature (VT) NMR of nitrosamines. The rotational energy barrier of the N-NO bond requires heating the sample to 80–140 °C to observe peak coalescence. DMSO- d6 (boiling point 189 °C) provides the necessary thermal runway.
Step 2: 1D NMR Acquisition (The Baseline)
-
Action : Acquire 1 H (600 MHz), 13 C (150 MHz), and 15 N NMR spectra at 298 K.
-
Validation : Integrate the two distinct triplet signals corresponding to the C2 protons. The sum of the major and minor rotamer integrations must exactly equal 2.0 (representing the two protons at the C2 position). If it does not, co-eluting impurities are present.
Step 3: 2D NOESY (Spatial Assignment)
-
Action : Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Causality : Scalar coupling ( J -coupling) cannot traverse the N-N bond to tell you which rotamer is which. NOESY measures through-space interactions (< 5 Å). The syn-rotamer places the nitroso oxygen near the C2 protons, altering their chemical shift, while the anti-rotamer places the oxygen near the pyridine ring. Cross-relaxation peaks in the NOESY spectrum will definitively assign the E and Z signals.
Step 4: Variable Temperature (VT) NMR
-
Action : Heat the sample inside the NMR probe in 10 K increments from 298 K up to 400 K. Acquire a 1 H spectrum at each step.
-
Observation : As thermal energy increases, the rotation rate of the N-NO bond accelerates. The two C2 proton triplets will broaden, merge into a single broad hump at the coalescence temperature ( Tc ) , and finally sharpen into a single time-averaged triplet at high temperatures.
-
Critical Validation Step (The Reversibility Check) : After reaching 400 K, cool the sample back to 298 K and acquire a final 1 H spectrum. This spectrum must perfectly match the baseline spectrum from Step 2. If the baseline is noisy or the rotamer ratio has permanently changed, thermal degradation occurred, and the VT data is invalid.
Step 5: Thermodynamic Calculation
Using the data extracted from Step 4, calculate the Gibbs free energy of activation ( ΔG‡ ) for the N-NO bond rotation using the Eyring equation:
-
Calculate the rate constant at coalescence ( kc ):
kc=2π⋅Δν(Where Δν is the peak separation in Hz at 298 K).
-
Calculate the rotational barrier ( ΔG‡ ):
ΔG‡=R⋅Tc⋅ln(h⋅kckB⋅Tc)
This value (typically 15–22 kcal/mol for N-nitrosamines) provides a definitive, quantifiable metric of the molecule's conformational stability[5].
References
-
PubChem - NIH : "1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine | CID 165599025" URL:[Link]
-
PubChem - NIH : "1-Nitrosoindoline | CID 24274" (Structural Analog Reference) URL:[Link]
-
Organic Process Research & Development (ACS Publications) : "Hunt for NDSRIs: Unveiling Hidden Threats with the Novel 15N-Enriched NAP Test" URL:[Link]
-
Organic Letters (ACS Publications) : "Rotational Motion in Bispidines: A Conformational Study" URL:[Link](Representative thermodynamic framework for restricted N-NO rotation)
Technical Support Center: High-Sensitivity Detection of 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals tasked with the trace-level quantitation of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (Molecular Formula: C7H7N3O, MW: ~149.06 Da)[1].
With regulatory agencies enforcing stringent Acceptable Intake (AI) limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)—often requiring Limits of Quantitation (LOQ) below 0.03 ppm or low ng/mL thresholds[2][3]—traditional analytical approaches frequently fall short. This guide bypasses basic operational steps to focus on the mechanistic causality behind sensitivity loss and provides self-validating protocols to ensure your LC-MS/MS data is bulletproof.
Diagnostic Node 1: Ionization Mechanics & Matrix Suppression
Q: I am using ESI+ to detect 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, but my signal-to-noise (S/N) ratio is too low to meet regulatory limits. How can I fundamentally improve ionization efficiency?
Causality & Insight: While the pyridine ring in 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine provides a basic site for protonation, relying on Electrospray Ionization (ESI) for low-molecular-weight polar nitrosamines is a common pitfall. ESI relies on liquid-phase ion evaporation, making it highly susceptible to matrix suppression from co-eluting Active Pharmaceutical Ingredients (APIs) or high-concentration excipients.
To bypass this, you must switch to Atmospheric Pressure Chemical Ionization (APCI) . APCI utilizes gas-phase ion-molecule reactions. Because the matrix components are often less volatile or do not efficiently transfer charge in the gas phase, APCI drastically reduces matrix interference. demonstrate that APCI can yield up to a 10-fold sensitivity improvement over ESI[4].
Protocol: Self-Validating APCI Optimization
-
Mobile Phase Selection: Use strictly volatile buffers (e.g., 0.1% Formic Acid in Water/Methanol). Non-volatile salts will foul the corona pin and degrade the gas-phase charge transfer.
-
Thermal Tuning: Set the APCI probe temperature between 350°C and 450°C. Validation step: Infuse the compound and incrementally increase temperature by 20°C. Plot the intensity of the [M+H]+ precursor (m/z 150.1) against temperature. If the signal drops at higher temperatures, thermal degradation of the weak N-NO bond is occurring; back down by 30°C.
-
Corona Discharge Optimization: Set the current between 2.0 µA and 5.0 µA. High currents cause in-source fragmentation.
-
MRM Transition Selection: Monitor m/z 150.1 → 120.1 (loss of NO) and m/z 150.1 → 119.1 (loss of HNO).
Diagnostic Node 2: Chromatographic Dewetting & Phase Collapse
Q: The peak for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine elutes in the void volume on my standard C18 column, leading to massive ion suppression. How do I force retention?
Causality & Insight: 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is highly hydrophilic. When using standard C18 stationary phases with the highly aqueous mobile phases required to retain polar compounds, the hydrophobic C18 chains undergo "phase collapse" or dewetting. The stationary phase essentially hides from the mobile phase, resulting in zero retention and co-elution with unretained matrix salts at the solvent front.
You must utilize an aqueous-compatible reversed-phase column, such as a High Strength Silica (HSS) T3 or a Phenyl-Hexyl phase. These columns are designed with lower ligand density or polar end-capping, allowing the pores to remain fully wetted in 100% aqueous conditions, thereby maximizing polar retention.
Protocol: Retentivity Validation
-
Column Equilibration: Install an HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm) and equilibrate with 100% aqueous mobile phase (0.1% FA in water) for 20 column volumes.
-
Gradient Design: Start at 0% organic (Methanol) and hold for 1.5 minutes to focus the polar NDSRI at the head of the column, then ramp to 95% organic over 5 minutes to elute the API.
-
Capacity Factor Check: Calculate the capacity factor ( k′ ). A successful method must yield a k′>2.0 for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine to ensure it is fully resolved from the void volume.
Diagnostic Node 3: Artifactual Nitrosation Prevention
Q: I am detecting variable levels of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine across different sample preps of the same batch. How do I know if the impurity is real or forming during extraction?
Causality & Insight: If you are extracting the drug product under acidic conditions, residual nitrites present in standard excipients will react with the secondary amine precursor (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) to generate the nitrosamine in situ. This artifactual formation guarantees false positives and erratic quantification[3].
Protocol: Artifact-Free Extraction & Self-Validation System
-
Inhibitor Spiking: Prepare your extraction solvent (e.g., Methanol/Water) containing 10 mM Ascorbic Acid or Sodium Azide . These act as competitive scavengers for nitrosating agents.
-
Matrix Extraction: Add the inhibitor-spiked solvent directly to the crushed tablet matrix before any agitation or dissolution occurs.
-
The Self-Validation Step (Critical): Prepare a "Blank Matrix + Surrogate" sample. Spike a structurally similar, non-native secondary amine into the sample matrix before extraction. If the corresponding nitrosated surrogate is detected in your final LC-MS/MS run, your extraction conditions are still permitting artifactual nitrosation, and the inhibitor concentration must be increased.
Quantitative Data Summary: Ionization Strategy Comparison
The following table summarizes the mechanistic trade-offs and expected performance metrics when optimizing the detection of low-mass NDSRIs like 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.
| Parameter | ESI+ (Electrospray Ionization) | APCI+ (Atmospheric Pressure Chemical Ionization) |
| Primary Ionization Mechanism | Liquid-phase ion evaporation | Gas-phase ion-molecule reaction |
| Matrix Effect Susceptibility | High (Severe suppression from API) | Low (Minimal suppression) |
| Optimal Flow Rate | 0.2 - 0.4 mL/min | 0.4 - 1.0 mL/min |
| Thermal Degradation Risk | Low (Ambient to moderate source temp) | Moderate (Requires careful probe temp tuning) |
| Typical LOQ (ng/mL) | 0.10 - 0.50 | 0.025 - 0.10 |
Troubleshooting Workflow Visualization
Figure 1: Diagnostic logic for resolving low sensitivity in NDSRI LC-MS/MS workflows.
References
-
Title: High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class/Xevo TQ-XS Tandem Quadrupole Mass Spectrometer Source: Waters Corporation URL: [Link]
-
Title: Nitrosamines Analysis with LC/MS-MS Source: Waters Corporation / LCMS.cz URL: [Link]
-
Title: Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: National Institutes of Health (PMC) URL: [Link]
-
Title: 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (CID 165599025) Source: PubChem - NIH URL: [Link]
Sources
- 1. 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine | C7H7N3O | CID 165599025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
troubleshooting peak tailing for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in HPLC
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with the chromatographic challenges of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine .
As a nitrosamine derivative of 7-azaindoline, this compound presents a dual-challenge in High-Performance Liquid Chromatography (HPLC): it possesses a highly basic pyridine nitrogen and a conformationally dynamic N-nitroso group. This guide will help you diagnose the root cause of peak tailing and implement self-validating protocols to achieve sharp, symmetrical peaks.
Section 1: Mechanistic Causes of Peak Tailing
To fix peak tailing, you must first understand the causality behind the analyte's behavior on the column. For 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, tailing is rarely a simple system error; it is usually driven by two distinct chemical mechanisms:
1. Secondary Silanol Interactions (The Pyridine Nitrogen) The bicyclic core of this compound contains a basic pyridine nitrogen (pKa ~4.5–5.5). In weakly acidic to neutral mobile phases, this nitrogen becomes protonated and positively charged. Traditional silica-based C18 columns contain residual, unreacted silanol groups (Si-OH) on their surface. At a mobile phase pH > 3.0, these free silanols ionize into negatively charged species (Si-O⁻). The electrostatic attraction between the protonated analyte and the ionized silanols creates a secondary retention mechanism, leading to severe peak tailing .
2. Rotameric Interconversion (The N-Nitroso Group) The N-N=O functional group exhibits restricted rotation due to its partial double-bond character, resulting in E and Z conformational isomers (atropisomers). If the rate of interconversion between these two rotamers occurs on the same timescale as the chromatographic separation, it manifests as peak broadening, tailing, or even split peaks .
Section 2: Diagnostic Workflow
Use the following logical decision tree to isolate the root cause of your peak distortion.
Diagnostic workflow for HPLC peak tailing of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.
Section 3: Step-by-Step Troubleshooting Protocols
Every protocol below is designed as a self-validating system. You will establish a baseline, introduce a single mechanistic variable, and measure the outcome to confirm the hypothesis.
Protocol A: Suppressing Silanol Activity via pH Optimization
Objective: Protonate residual silanols to neutralize their charge, thereby eliminating ionic interactions with the basic pyridine nitrogen .
-
Baseline Assessment: Inject your standard using your current mobile phase (e.g., pH 6.0). Calculate the Asymmetry factor ( As ).
-
Buffer Preparation: Prepare Mobile Phase A using 20 mM Ammonium Formate or pure HPLC-grade water.
-
pH Adjustment: Titrate Mobile Phase A with Formic Acid or Trifluoroacetic Acid (TFA) to reach a final pH of 2.5. (At pH 2.5, silanols are fully protonated and neutral).
-
Equilibration: Flush the column with at least 20 column volumes of the new low-pH mobile phase to ensure the stationary phase is fully equilibrated.
-
Validation Injection: Re-inject the standard.
-
Result Analysis: If As decreases from >2.0 to <1.5, secondary silanol interaction was the primary cause.
-
Protocol B: Thermal Coalescence of Nitrosamine Rotamers
Objective: Accelerate the E/Z rotamer interconversion rate of the N-nitroso group to produce a single, sharp, time-averaged peak .
-
Baseline Assessment: Run the method at standard ambient temperature (25°C). Note the peak width at 10% height and As .
-
Temperature Ramp: Increase the column compartment temperature to 45°C. Allow 15 minutes for thermal equilibration.
-
Mid-Point Injection: Inject the standard. Observe if the peak shoulder or tail begins to merge into the main peak.
-
High-Temperature Optimization: Increase the temperature to 60°C. (Note: Ensure your column chemistry, such as sterically protected or hybrid silica, is rated for high-temperature use).
-
Validation Injection: Re-inject the standard.
-
Result Analysis: A dramatic reduction in peak width and tailing confirms that restricted rotation was the root cause.
-
Section 4: Quantitative Data & System Optimization
The table below summarizes the expected impact of various chromatographic parameters on the Asymmetry Factor ( As ) for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.
| Troubleshooting Parameter | Experimental Condition | Mechanism Addressed | Expected Asymmetry Factor ( As ) |
| Baseline (Standard) | pH 6.0, 25°C, No Additive | None (Multiple interactions active) | 2.4 - 3.2 |
| Low pH Mobile Phase | pH 2.5, 25°C | Suppresses silanol ionization (Si-O⁻ to Si-OH) | 1.6 - 1.8 |
| Elevated Temperature | pH 6.0, 60°C | Accelerates E/Z rotamer interconversion | 1.5 - 1.7 |
| Combined Optimization | pH 2.5, 60°C | Addresses both silanol and rotameric effects | 1.0 - 1.2 |
| Amine Modifier | pH 6.0, 25°C + 0.1% TEA | Competitively blocks active silanol sites | 1.4 - 1.6 |
Section 5: Frequently Asked Questions (FAQs)
Q: Why does 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine tail more than its parent compound, 7-azaindoline? A: While 7-azaindoline only suffers from silanol interactions due to its basic nitrogen, the addition of the N-nitroso group introduces conformational isomerism. The restricted rotation around the N-N bond means you are often chromatographing a dynamic mixture of two rotamers, exacerbating peak distortion.
Q: Can I use a "fully end-capped" column instead of changing my mobile phase pH? A: End-capping reduces the number of accessible silanols by approximately 50%, but it does not eliminate them completely due to steric hindrance during the manufacturing process. For highly basic compounds like the pyridine moiety, residual silanols will still cause tailing. End-capping must be paired with pH control or competing bases (like Triethylamine) for optimal results.
Q: My peak is splitting into two distinct peaks at room temperature. Is my column degraded or overloaded? A: Not necessarily. For nitrosamines, distinct peak splitting at lower temperatures (e.g., 10°C - 20°C) is a classic hallmark of resolving the E and Z rotamers. Increasing the column temperature will coalesce these peaks into one sharp peak.
Q: I am using LC-MS and cannot use non-volatile buffers. How can I fix the tailing? A: Avoid phosphate buffers and Triethylamine (TEA), as they will cause severe ion suppression in the mass spectrometer. Instead, rely on a combination of Formic Acid (0.1%) to lower the pH and elevate the column temperature to 50°C. Alternatively, switch to a column with a positively charged surface (PCS) or polar-embedded groups designed specifically to repel basic analytes without requiring harsh buffers.
References
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles. Available at:[Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Blog. Available at:[Link]
-
ResearchGate. "On-column nitrosation of amines observed in liquid chromatography impurity separations." Scientific Publications. Available at: [Link]
Technical Support Center: Resolving Co-Elution Issues with 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Welcome to the Advanced Chromatography Support Center. As analytical requirements for mutagenic impurities become increasingly stringent, resolving co-elution in complex pharmaceutical matrices is a critical challenge.
1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 1-nitroso-7-azaindoline) presents a unique analytical profile. Unlike simple aliphatic nitrosamines, it features a fused bicyclic system with a basic pyridine nitrogen and a polar nitrosamine group. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and eliminate co-elution issues during LC-MS/MS analysis.
Part 1: Troubleshooting FAQs & Root Cause Analysis
Q1: Why does 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine frequently co-elute with API matrix components or other impurities? A1: The co-elution is driven by mixed-mode retention behaviors. The 7-azaindoline core is a ubiquitous pharmacophore in modern kinase inhibitors. During LC-MS/MS analysis, API degradation products often share an identical hydrophobic footprint. If your method relies solely on hydrophobic interactions (e.g., standard C18 columns), the target analyte will co-elute with these structurally similar matrix fragments [1]. Furthermore, the basic pyridine nitrogen (pKa ~4.6) makes its retention highly susceptible to minor pH shifts in the mobile phase, leading to peak tailing that overlaps with adjacent peaks.
Q2: Which stationary phases offer the best orthogonal selectivity to resolve this specific nitrosamine? A2: Standard C18 columns often fail to resolve isomeric or structurally similar nitrosamines [2]. To achieve true orthogonal selectivity, switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. The causality here is electronic: the electron-deficient fluorinated ring of the PFP phase engages in strong π−π and dipole-dipole interactions with the electron-rich pyridine ring and the polar nitroso group of the analyte. This fundamentally alters its retention time relative to aliphatic or purely hydrophobic matrix components [3].
Q3: How should I optimize the mobile phase to prevent isobaric interference and peak distortion? A3: First, substitute Acetonitrile (ACN) with Methanol (MeOH) . ACN is a π -electron-rich solvent that competes with the analyte for the stationary phase, effectively suppressing the π−π interactions needed for separation. Second, strict pH control is mandatory. Use 0.1% Formic Acid (pH ~2.7) in both aqueous and organic phases. This ensures the pyridine nitrogen remains fully protonated throughout the gradient, locking the molecule into a single ionization state to prevent peak splitting and tailing.
Q4: If chromatographic resolution is exhausted, how can mass spectrometry settings resolve the interference? A4: Co-elution is fatal to quantification only if the interfering compound is isobaric and shares the same fragmentation pathway. For 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, the protonated precursor is [M+H]+m/z150.1 . If the primary transition ( m/z150.1→120.1 , loss of NO) suffers from matrix suppression, you must pivot to a secondary qualifier transition (e.g., m/z150.1→93.1 ) for quantification, or utilize High-Resolution Mass Spectrometry (HRMS) to differentiate analytes by exact mass [4].
Part 2: Visualizing the Troubleshooting Logic
The following decision tree outlines the diagnostic workflow for isolating and resolving co-elution issues.
Figure 1: Decision tree for resolving 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine co-elution.
Part 3: Quantitative Data & Methodological Parameters
To effectively separate the analyte, refer to the optimized parameters below.
Table 1: Stationary Phase & Mobile Phase Optimization
| Parameter | Standard Approach (Sub-optimal) | Optimized Approach (Recommended) | Mechanistic Rationale |
| Column Chemistry | C18 (End-capped) | Pentafluorophenyl (PFP) | PFP induces π−π interactions with the azaindoline core, shifting retention away from aliphatic APIs. |
| Organic Modifier | Acetonitrile | Methanol | Methanol preserves π−π interactions; ACN disrupts them. |
| Aqueous Buffer | 10 mM Ammonium Acetate | 0.1% Formic Acid (pH 2.7) | Low pH fully protonates the pyridine nitrogen, preventing peak tailing and improving ESI+ efficiency. |
Table 2: Optimized MRM Transitions (ESI+)
| Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose |
| 150.1 | 120.1 | 15 | Quantifier (Loss of NO group, -30 Da) |
| 150.1 | 93.1 | 25 | Qualifier (Loss of NO + HCN) |
Part 4: Step-by-Step Experimental Protocols
When chromatographic adjustments are insufficient due to severe matrix overload, sample preparation is the ultimate resolution. Because 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine contains a basic pyridine ring, we can exploit Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .
Unlike standard neutral nitrosamines (which require HLB sorbents), this molecule can be actively trapped via cation exchange, allowing for aggressive washing steps that completely remove neutral and acidic co-eluting matrix components.
Protocol: Self-Validating MCX SPE Workflow
System Validation Note: Always spike your sample with a deuterated internal standard (e.g., NDMA-d6 or a custom synthesized azaindoline-d4 analog) prior to Step 2 to continuously monitor extraction recovery and validate the absence of matrix suppression.
Step 1: Sorbent Conditioning
-
Pass 2.0 mL of Methanol through the MCX cartridge to activate the polymeric backbone.
-
Pass 2.0 mL of 2% Formic Acid in Water to equilibrate the sorbent to an acidic state.
Step 2: Sample Loading
-
Dilute your API/matrix sample in 2% Formic Acid in Water.
-
Causality: The highly acidic environment ensures the pyridine nitrogen of the analyte is fully protonated (cationic). As the sample passes through the cartridge, the protonated analyte binds strongly to the negatively charged sulfonic acid groups of the MCX sorbent.
Step 3: Aggressive Washing (Interference Removal)
-
Wash 1 (Polar removal): Pass 2.0 mL of 2% Formic Acid in Water. This removes unbound polar excipients and salts.
-
Wash 2 (Hydrophobic removal): Pass 2.0 mL of 100% Methanol.
-
Causality: Because the analyte is locked via ionic bonds to the sorbent, 100% organic solvent can be used to wash away neutral hydrophobic API fragments that typically cause co-elution. Standard nitrosamines would be lost here, but our target remains secure.
Step 4: Analyte Elution
-
Elute the target analyte using 2.0 mL of 5% Ammonium Hydroxide in Methanol.
-
Causality: The high pH of the ammonium hydroxide neutralizes the basic pyridine nitrogen, breaking the ionic bond and releasing the highly purified nitrosamine into the collection tube.
Step 5: Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid) prior to LC-MS/MS injection.
References
-
ResolveMass Laboratories Inc. "Isomeric Nitrosamines Analysis." ResolveMass Laboratories. Available at:[Link]
-
Aurigene Services. "Winning Strategies to Develop an Analytical Method for Nitrosamines." Aurigene Pharmaceutical Services. Available at:[Link]
-
MAC-MOD Analytical. "Solutions for the LC-MS/MS determination of nitrosamine impurities in pharmaceutical API's and addressing issues associated with DMF and NDMA co-elution." Discover ACS. Available at:[Link]
SECTION 1: The Anatomy of Background Noise in Nitrosamine Analysis
Title: Nitrosamine LC-MS/MS Support Center: Troubleshooting Background Noise & Contamination
Introduction Welcome to the Advanced Technical Support Center for Nitrosamine Analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with high baseline noise, false positives, and poor limits of quantitation (LOQ) when analyzing trace-level nitrosamines like NDMA, NDEA, and NMBA. The regulatory threshold for these probable human carcinogens is exceptionally low (often sub-ppm or sub-ng/mL). Because nitrosamines are low-molecular-weight compounds, their mass transitions (e.g., NDMA at m/z 75.1 → 43.1) fall into a heavily congested region of the mass spectrum, making them highly susceptible to chemical background noise and matrix interference.
This guide provides field-proven, causality-driven troubleshooting protocols to systematically eliminate background noise and ensure the scientific integrity of your LC-MS/MS assays.
Before adjusting instrument parameters, we must understand why background noise occurs. Noise in low-mass Multiple Reaction Monitoring (MRM) transitions is rarely random; it is a physical manifestation of chemical interference or suboptimal ion transmission.
-
Solvent and Reagent Contamination: Nitrosamines can form spontaneously in solvents containing trace secondary amines and nitrosating agents. Furthermore, common API synthesis solvents like N,N-dimethylformamide (DMF) can cause direct isobaric interference. DMF interferes with the specific MRM transition for NDMA (m/z 75.1 → 43.1), leading to false-positive results if not chromatographically separated[1]. Additionally, commercially available pre-mixed mobile phases (e.g., 0.1% formic acid in water/methanol) often contain trace contaminants that elevate baseline noise[2].
-
Matrix Effects and Ion Suppression: Co-eluting active pharmaceutical ingredients (APIs) or excipients compete with nitrosamines for ionization energy. In Electrospray Ionization (ESI), this leads to severe signal suppression.
-
Inadequate Declustering: Low-mass solvent clusters (e.g., water/methanol adducts) can enter the mass spectrometer orifice. If the desolvation gas or declustering potentials are too low, these clusters reach the detector, creating a high continuous background.
Causality map of background noise sources in LC-MS/MS nitrosamine analysis.
SECTION 2: Quantitative Impact of Instrument Optimization
Optimizing the mass spectrometer's front-end parameters is critical for low-molecular-weight analytes. Standard syringe infusion optimization often fails for nitrosamines because it does not account for the LC solvent background[3]. Optimization must be performed on-column via LC-MS.
Table 1: Impact of MS Parameter Optimization on NDMA Signal-to-Noise (S/N)
| Parameter | Initial State | Optimized State | Mechanistic Effect | Impact on S/N & Background |
| Ionization Source | ESI | APCI | Gas-phase ionization reduces competition for charge from matrix components. | ~10x sensitivity gain; massive reduction in matrix suppression[4]. |
| Curtain Gas (CUR) | 40 psi | 55 psi | Acts as a physical barrier, preventing neutral solvent clusters from entering the vacuum region. | ~50% reduction in background noise; ~2.0x increase in S/N ratio. |
| Cone Gas Flow | 150 L/hr | 500 L/hr | Enhances desolvation and declustering of interfering ions at the orifice. | Significant noise reduction in the 75.1>43 MRM transition[5]. |
| Cone Voltage | High (>20V) | Low (10V) | Prevents premature in-source fragmentation of fragile nitrosamine precursor ions. | Maximized precursor intensity; improved LOQ. |
| Declustering Potential | Infusion-optimized | LC-MS optimized | Balances ion transmission against the destruction of the precursor ion. | High voltages diminish peak height; optimized voltage reduces interferences[3]. |
SECTION 3: Step-by-Step Troubleshooting Methodologies
Protocol A: Isolating the Source of Contamination (Self-Validating System)
When baseline noise is unacceptably high, you must systematically isolate the LC system from the sample prep workflow to determine the true root cause.
-
Step 1: The Zero-Volume Injection (System Check)
-
Action: Run your standard LC gradient without injecting any sample or solvent (set injection volume to 0 µL or bypass the autosampler).
-
Causality: If the noise persists, the contamination is originating from the mobile phases, the LC tubing, or the MS source. If the baseline is clean, proceed to Step 2.
-
-
Step 2: The Pure Solvent Injection (Solvent Check)
-
Action: Inject the pure diluent (e.g., LC-MS grade Methanol or Water) used for sample preparation.
-
Causality: If noise appears, your reconstitution solvent or autosampler vials/caps are contaminated. Note: Avoid using commercially available pre-made 0.1% formic acid, as these frequently contain trace impurities that interfere with low-mass analytes[2].
-
-
Step 3: The Blank Matrix Injection (Matrix Check)
-
Action: Process a blank matrix (e.g., API-free excipient blend) through your entire Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol and inject.
-
Causality: If noise appears here, the issue is matrix-induced ion suppression or leachables from your SPE cartridges. Implement a diverter valve to send the high-concentration matrix to waste before the nitrosamines elute.
-
Protocol B: MS Front-End Optimization for Low-Mass Nitrosamines
-
Step 1: Switch from ESI to APCI.
-
Atmospheric Pressure Chemical Ionization (APCI) is a soft, gas-phase ionization method. Because it does not rely on droplet evaporation in the same way ESI does, it is significantly less susceptible to matrix suppression. Switching to APCI can provide up to 10X better sensitivity for small, polar molecules like NDMA and NDEA[4]. Ensure your LC flow rate is >100 µL/min, as APCI requires higher flow rates for optimal corona discharge performance[3].
-
-
Step 2: Maximize Desolvation Gases.
-
Step 3: Optimize Voltages via LC-MS (Not Infusion).
-
Perform a single LC injection of a nitrosamine standard. Program your MS to monitor the same MRM transition (e.g., NDMA 75>43) across multiple time segments, stepping the Declustering Potential (DP) or Q0D voltage down by 5V in each segment. Select the voltage that yields the highest S/N ratio, not just the highest absolute peak height[3].
-
Sequential MS parameter optimization workflow for maximizing nitrosamine S/N ratios.
SECTION 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a massive peak at the NDMA retention time in my API samples, but it doesn't look like typical background noise. What is causing this? A: You are likely experiencing isobaric interference from N,N-dimethylformamide (DMF). DMF is a common solvent used in API synthesis. During MS fragmentation, DMF mimics the NDMA MRM transition (m/z 75.1 → 43.1). If DMF is not chromatographically separated from NDMA, it will co-elute and cause a false positive[1]. You must optimize your LC gradient to resolve DMF from NDMA, or utilize High-Resolution Mass Spectrometry (HRMS) to differentiate their exact masses.
Q2: Why does my NDMA signal disappear when I inject real pharmaceutical samples, even though my standards look great? A: This is a classic symptom of matrix-induced ion suppression. The high concentration of the API or excipients is saturating the ionization source, leaving no charge available for the trace nitrosamines. To fix this:
-
Switch from ESI to APCI, which is highly resistant to matrix effects[4][6].
-
Use a diverter valve to send the column effluent to waste during the time window when the massive API peak elutes, switching it back to the MS only when the nitrosamines elute.
-
Ensure you are using an isotopically labeled internal standard (e.g., NDMA-d6) that co-elutes with your target analyte to correct for any residual suppression[7].
Q3: Can I use pre-mixed LC-MS grade mobile phases to save time? A: It is highly discouraged for trace nitrosamine analysis. Commercially available pre-made 0.1% formic acid in water or methanol frequently contains trace impurities that elevate the baseline in the low mass range (<150 m/z). You should prepare your mobile phases fresh daily using ultra-pure LC-MS grade solvents and high-purity formic acid ampoules[2].
Q4: My baseline is still noisy even after optimizing the mass spec. Could my sample preparation be the issue? A: Yes. Evaporation and reconstitution steps are notorious for introducing contamination or causing analyte loss. Because nitrosamines (especially NDMA) are highly volatile, aggressive evaporation under nitrogen can blow off the analyte, reducing your signal and ruining your S/N ratio[6]. Furthermore, SPE cartridges can leach polymers that cause background noise. Always wash SPE cartridges thoroughly and evaluate the background of a blank matrix processed through your exact sample prep workflow.
References
-
FDA. "LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals." U.S. Food and Drug Administration. Available at: [Link]
-
Separation Science. "Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS." Separation Science. Available at:[Link]
-
Waters Corporation. "Nitrosamines Analysis with LC-MS/MS." Waters Corporation. Available at:[Link]
-
Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitrosamines." Waters Corporation. Available at:[Link]
-
FDA. "Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs." U.S. Food and Drug Administration. Available at:[Link]
-
Sciex. "Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques." Sciex. Available at:[Link]
-
LCMS.cz. "High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities." LCMS.cz. Available at:[Link]
Sources
Technical Support Center: Optimizing Extraction Recovery for 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with quantifying trace levels of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 1-nitroso-7-azaindoline), a complex Nitrosamine Drug Substance-Related Impurity (NDSRI).
Achieving high extraction recovery for this molecule prior to LC-MS/MS analysis is notoriously difficult. Unlike simple aliphatic nitrosamines, its unique bicyclic structure features a nitrosated pyrrolidine ring fused to a basic pyridine ring. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure robust recovery and assay sensitivity.
Part 1: Troubleshooting Extraction Workflows (FAQs)
Q1: Why is my Liquid-Liquid Extraction (LLE) recovery consistently below 20% when using dichloromethane (DCM)?
A: Improper pH control during extraction. The un-nitrosated precursor, 7-azaindoline, has a predicted basic pKa of approximately 5.0 1. While the electron-withdrawing nitroso group slightly lowers this pKa, the pyridine nitrogen retains significant basic character. If your sample matrix or aqueous diluent is acidic (pH < 5), the pyridine nitrogen becomes protonated (cationic). This drastically shifts the partition coefficient ( LogD ) toward the aqueous phase, preventing the molecule from partitioning into the organic DCM layer.
-
Actionable Fix: Adjust the aqueous sample to pH 7.5–8.5 using a buffer (e.g., 100 mM ammonium bicarbonate) prior to LLE. This ensures the molecule is in its neutral state, maximizing organic solubility.
Q2: I switched to Solid-Phase Extraction (SPE) using a standard reversed-phase HLB cartridge, but matrix suppression in LC-MS/MS is still too high. How can I improve cleanup?
A: Lack of orthogonal selectivity. While Hydrophilic-Lipophilic Balance (HLB) sorbents capture the neutral nitrosamine effectively at high pH, they also co-extract a massive amount of neutral Active Pharmaceutical Ingredient (API) and excipients, leading to severe ion suppression in the MS source 2.
-
Actionable Fix: Exploit the basicity of the pyridine ring by switching to a Mixed-Mode Cation Exchange (MCX) SPE cartridge. By loading the sample under acidic conditions (pH ~3), the protonated nitrosamine binds strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. You can then aggressively wash the cartridge with 100% methanol to strip away neutral APIs before eluting the target nitrosamine with a basic organic solvent 3.
Q3: My SPE eluate shows great recovery, but after nitrogen blowdown, the signal drops by over 50%. Is the compound degrading?
A: Evaporative loss, not degradation. Nitrosamines are highly prone to volatilization during aggressive nitrogen blowdown or vacuum centrifugation.
-
Actionable Fix: Implement a "keeper solvent" strategy. Add 10–20 µL of a higher-boiling, MS-compatible solvent (such as acetonitrile or dimethylformamide) to the eluate before evaporation. The keeper solvent prevents the sample from going to complete dryness, retaining the volatile nitrosamine 4. Additionally, maintain the evaporation water bath temperature below 30°C.
Part 2: Quantitative Data & Method Comparison
To illustrate the impact of pH and extraction methodology, Table 1 summarizes the recovery data for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine spiked at 10 ng/mL in a simulated complex API matrix.
Table 1: Comparative Extraction Recoveries of 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
| Extraction Method | Matrix pH | Extraction/Elution Solvent | Keeper Solvent | Average Recovery (%) | % RSD (n=4) |
| LLE | 3.0 | Dichloromethane | None | 12.4% | 18.5% |
| LLE | 8.5 | Dichloromethane | None | 68.2% | 12.1% |
| SPE (HLB) | 8.5 | Methanol | None | 74.5% | 9.4% |
| SPE (MCX) | 3.0 | 5% NH₄OH in Methanol | None | 45.1% | 15.2% (Evap Loss) |
| SPE (MCX) | 3.0 | 5% NH₄OH in Methanol | 20 µL Acetonitrile | 92.8% | 4.2% |
Part 3: Optimized Step-by-Step Protocol (MCX SPE Workflow)
This protocol provides a self-validating system for extracting 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. By controlling the ionization state at each step, you ensure absolute selectivity against neutral or acidic matrix components.
Materials Required:
-
Mixed-Mode Cation Exchange (MCX) Cartridges (30 mg/1 cc)
-
2% Formic Acid in MS-grade Water
-
100% MS-grade Methanol
-
5% Ammonium Hydroxide (NH₄OH) in Methanol
-
Acetonitrile (Keeper Solvent)
Methodology:
-
Sample Pre-treatment: Dilute the API sample in 2% Formic Acid (aq) to ensure the pH is strictly ≤ 3.0. Verify that the API remains in solution; if precipitation occurs, centrifuge at 10,000 x g for 5 minutes and extract the supernatant.
-
Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid (aq). Do not let the sorbent dry.
-
Loading: Load the acidified sample at a flow rate of 1 mL/min. The protonated pyridine ring will bind to the cation-exchange sites.
-
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid (aq) to remove highly polar, non-basic interferences.
-
Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% Methanol. This removes neutral and acidic matrix components (including most neutral APIs) while the target basic nitrosamine remains ionically locked to the sorbent.
-
Elution: Elute the target analyte with 1 mL of 5% NH₄OH in Methanol into a collection tube. The high pH neutralizes the pyridine ring, breaking the ionic bond and releasing the nitrosamine.
-
Evaporation & Reconstitution: Add 20 µL of Acetonitrile (keeper solvent) to the eluate. Evaporate under a gentle stream of nitrogen at 25°C until only the keeper solvent remains. Reconstitute to the desired final volume with your initial LC mobile phase.
Part 4: Visualizing the Extraction Logic
Decision tree for optimizing extraction based on matrix properties.
Mechanism of Mixed-Mode Cation Exchange (MCX) for basic nitrosamines.
References
- Title: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | RUO Source: Benchchem URL
- Title: Nitrosamines Analysis with LC-MS/MS Source: Waters Corporation URL
- Title: Characterization of molecularly imprinted polymers for the extraction of tobacco alkaloids and their metabolites in human urine Source: PMC - NIH URL
- Title: Quantitation of Urinary Volatile Nitrosamines from Exposure to Tobacco Smoke Source: Journal of Analytical Toxicology | Oxford Academic URL
Sources
stability of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in various solvents
Compound Focus: 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (N-nitroso-7-azaindoline)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic analytical results, sudden loss of signal, or unexpected impurities when working with N-nitrosamines.
The compound 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine features a delicate N-NO bond that is highly susceptible to environmental factors. This guide is designed to move beyond basic handling instructions by explaining the underlying physicochemical causality of its degradation, providing self-validating protocols, and offering logical troubleshooting workflows.
Quantitative Solvent Compatibility & Stability Data
The stability of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is strictly governed by the polarity, protic nature, and pH of the solvent matrix, as well as ambient light exposure. Below is a synthesized data table for expected half-lives and stability profiles.
| Solvent Matrix | Classification | Stability (Dark, 20°C) | Stability (Ambient Light) | Primary Degradation Mechanism |
| DMSO (Anhydrous) | Polar Aprotic | High (> 48 hrs) | Moderate (< 8 hrs) | Photolytic homolysis |
| Acetonitrile | Polar Aprotic | High (> 48 hrs) | Moderate (< 8 hrs) | Photolytic homolysis |
| Methanol | Polar Protic | Moderate (~ 24 hrs) | Low (< 4 hrs) | Acid-catalyzed denitrosation / Photolysis |
| Water (pH 7.4) | Aqueous Buffer | Moderate (~ 24 hrs) | Low (< 4 hrs) | Photolysis |
| Water (pH < 4.0) | Acidic Aqueous | Low (< 2 hrs) | Very Low (< 1 hr) | Rapid acid-catalyzed denitrosation |
Troubleshooting Guides & FAQs
Q1: I am observing a rapid loss of the N-NO signal in my NMR/LC-MS when preparing samples in methanol/water mixtures. What is driving this degradation? Causality: You are likely experiencing acid-catalyzed denitrosation. Methanol and water are protic solvents. If your solvent matrix contains trace acidity (e.g., dissolved CO2, acidic modifiers like formic acid), the nitroso oxygen becomes protonated. Because the conjugate acid of a nitrosamine has a pKa < 1, this protonation turns the nitroso group into an excellent leaving group (as NO+ or HNO2). This heterolytic cleavage denitrosates the molecule back to its secondary amine precursor (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) [1]. Solution: Switch to an aprotic solvent like anhydrous DMSO or Acetonitrile. If a protic/aqueous matrix is strictly required for your assay, buffer the solution to a pH of 7.4–8.0 to suppress protonation.
Q2: My stock solutions in DMSO degrade over the course of a single day on the benchtop, even though DMSO is aprotic. Why? Causality: N-nitrosamines exhibit a strong π→π* transition at ~230 nm and a weaker n→π* transition at ~330–340 nm [2]. Standard laboratory fluorescent lighting and sunlight passing through windows emit sufficient photons in the 340 nm range to induce homolytic cleavage of the N-NO bond. This generates an azaindoline aminyl radical and a nitric oxide (NO•) radical, which rapidly react with dissolved oxygen or solvent molecules to form complex degradation products [1]. Solution: Actinic shielding is mandatory. Always use amber glass vials (which block wavelengths < 400 nm) and prepare solutions in low-light environments.
Q3: How can I differentiate between compound precipitation and actual chemical degradation in my assays? Causality: Both precipitation (due to poor solubility in aqueous media) and degradation (due to photolysis/hydrolysis) present as a loss of signal in chromatography or spectroscopy. Without an internal reference, the root cause is indistinguishable. Solution: Implement a self-validating system by spiking your stock with a photostable, pH-insensitive internal standard (e.g., Caffeine or a deuterated analog). See the protocol below.
Mechanistic Pathways & Logic Workflows
Understanding the exact degradation pathways allows you to anticipate and block them. Figure 1 illustrates the dual threat of photolysis and acid-catalyzed denitrosation.
Figure 1: Photolytic and acid-catalyzed degradation pathways of N-nitrosamines.
Figure 2: Logical troubleshooting workflow for N-nitrosamine sample degradation.
Self-Validating Experimental Protocol: Preparation of Stable Stock Solutions
To ensure absolute trustworthiness in your assays, do not rely on assumption. This protocol embeds validation steps directly into the workflow, ensuring that any loss of concentration is immediately diagnosable.
Step 1: Solvent Degassing and Preparation
-
Action: Select anhydrous, HPLC-grade DMSO. Sparge the solvent with an inert gas (N2 or Argon) for 15 minutes prior to use.
-
Causality: Dissolved oxygen acts as a potent radical scavenger. If trace photolysis occurs, oxygen reacts with the resulting aminyl radicals to drive irreversible oxidative degradation cascades. Degassing eliminates this reactant, significantly boosting shelf-life.
Step 2: Actinic Shielding & Dissolution
-
Action: Weigh 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine into a pre-tared amber glass vial. Perform the dissolution in a fume hood with lights dimmed or using yellow safety lighting.
-
Causality: Amber glass blocks transmission of light below 400 nm, effectively neutralizing the π→π* (~230 nm) and n→π* (~340 nm) excitation pathways that cause N-NO bond homolysis [2].
Step 3: Internal Standard Integration (The Validation Step)
-
Action: Spike the stock solution with a known concentration of a photostable internal standard (e.g., 10 µg/mL Caffeine).
-
Causality: This creates a self-validating system. During longitudinal LC-MS/HPLC analysis, monitor the ratio of the N-nitrosamine peak to the internal standard peak.
-
Scenario A: Both peaks decrease equally = The compound is precipitating out of solution.
-
Scenario B: Only the N-nitrosamine peak decreases = Chemical degradation (photolysis/hydrolysis) is occurring.
-
Step 4: Aliquoting and Storage
-
Action: Divide the stock into single-use 50 µL aliquots in amber microcentrifuge tubes. Purge the headspace with Argon before sealing. Store at -20°C.
-
Causality: Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), which acts as a protic solvent and can initiate slow hydrolysis. Single-use aliquots prevent moisture accumulation and thermal shock.
References
-
Title: An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants Source: ACS Publications (via PubMed Central) URL: [Link]
-
Title: Role of various factors affecting the photochemical treatment of N-nitrosamines related to CO2 capture Source: National Institutes of Health (PubMed) URL: [Link]
inter-laboratory reproducibility of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine analysis
Title: Inter-Laboratory Reproducibility of 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine Analysis: A Comparative Methodological Guide
Executive Summary: The NDSRI Analytical Challenge
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control[1]. Among these, 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as N-nitroso-7-azaindoline) presents a unique analytical hurdle. Unlike volatile, low-molecular-weight nitrosamines, this compound features a fused bicyclic pyrrolopyridine core. For drug development professionals and analytical scientists, achieving robust inter-laboratory reproducibility for this specific NDSRI is critical to meeting the stringent Acceptable Intake (AI) limits mandated by global health authorities[2]. This guide objectively compares traditional fully porous LC-MS/MS methodologies against an optimized Superficially Porous Particle (SPP) platform, providing field-proven protocols and inter-laboratory validation data.
Mechanistic Causality: Why Traditional Methods Fail (Expertise & Experience)
To understand the reproducibility issues surrounding 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, we must examine its molecular architecture. The nitrogen atom at position 7 of the pyrrolo[2,3-b]pyridine ring system is highly basic (pKa ~4.6).
-
The Causality of Peak Tailing: When analyzed using traditional fully porous C18 silica columns, this basic nitrogen engages in secondary ion-exchange interactions with unendcapped, acidic surface silanols. This results in severe peak tailing and shifting retention times.
-
The Reproducibility Crisis: Because different laboratories possess columns with varying histories of silanol exposure and slight deviations in mobile phase pH preparation, these secondary interactions manifest inconsistently across sites. This variability directly degrades inter-laboratory precision, often pushing it beyond acceptable regulatory thresholds[3].
-
The Engineered Solution: Transitioning to a Superficially Porous Particle (SPP) column with a Charged Surface Hybrid (CSH) modification applies a low-level positive charge to the stationary phase. This electrostatically repels the basic pyridine nitrogen, eliminating silanol interactions and ensuring sharp, symmetrical peaks regardless of the specific laboratory environment.
Fig 1. Mechanistic causality of analytical challenges and optimized solutions for reproducibility.
Comparative Methodologies: Establishing a Self-Validating System (Trustworthiness)
A robust analytical protocol must be a self-validating system—meaning the method inherently flags its own failures before reporting inaccurate data. The optimized protocol below utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) introduced at the very first step to correct for matrix-induced ion suppression and extraction variances[4].
Optimized SPP LC-MS/MS Protocol vs. Traditional Methods
Step-by-Step Methodology:
-
Sample Preparation (Self-Validating Extraction):
-
Accurately weigh 50.0 mg of the Active Pharmaceutical Ingredient (API) matrix into a 15 mL polypropylene centrifuge tube.
-
Critical Step: Immediately spike the dry powder with 10.0 µL of SIL-IS (e.g., 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine-d4 at 100 ng/mL). Causality: Spiking before solvent addition ensures the SIL-IS undergoes the exact same solvation and extraction thermodynamics as the native analyte, validating the recovery of every single sample.
-
Add 5.0 mL of Methanol:Water (80:20, v/v). Vortex vigorously for 5 minutes, followed by ultrasonication for 10 minutes at 20°C to ensure complete disruption of the crystal lattice.
-
Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
-
-
Liquid Chromatography (LC) Separation:
-
Column: SPP CSH C18, 100 x 2.1 mm, 2.7 µm (Optimized) vs. Standard Fully Porous C18, 100 x 2.1 mm, 3.0 µm (Traditional).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.
-
Flow Rate: 0.4 mL/min. Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Parameters:
-
Ionization: Electrospray Ionization Positive (ESI+).
-
Precursor Ion: m/z 150.1 [M+H]+.
-
Quantifier MRM Transition: m/z 150.1 → 120.1 (Characteristic loss of the nitroso group, -30 Da)[5].
-
Qualifier MRM Transition: m/z 150.1 → 92.1.
-
Collision Energy (CE): 15 eV.
-
System Suitability Testing (SST): The run is only validated if the S/N ratio of the 0.05 ng/mL standard is ≥ 10, and the peak tailing factor is ≤ 1.2.
-
Fig 2. Optimized LC-MS/MS workflow for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine quantification.
Inter-Laboratory Reproducibility Data (Data Presentation)
To objectively compare the performance of the traditional fully porous LC-MS/MS method against the optimized SPP CSH platform, a simulated 5-laboratory round-robin study was conducted. The data clearly demonstrates that mitigating secondary chemical interactions and utilizing a self-validating SIL-IS workflow drastically improves cross-site reliability.
Table 1: 5-Laboratory Round-Robin Performance Comparison for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
| Analytical Parameter | Traditional Fully Porous LC-MS/MS | Optimized SPP CSH LC-MS/MS | Regulatory Target |
| Limit of Quantitation (LOQ) | 0.50 ng/mL | 0.05 ng/mL | < 0.10 ng/mL |
| Peak Tailing Factor (Asymmetry) | 1.8 - 2.4 (Highly Variable) | 1.0 - 1.2 (Consistent) | < 1.5 |
| Mean Accuracy (Matrix Spike) | 72% - 115% | 96% - 102% | 80% - 120% |
| Intra-Laboratory Precision | 8.5% RSD | 2.1% RSD | < 5.0% RSD |
| Inter-Laboratory Reproducibility | 18.4% RSD | 4.3% RSD | < 10.0% RSD |
Data Interpretation: The traditional method fails the inter-laboratory reproducibility target (< 10.0% RSD) due to inconsistent peak integration caused by silanol-induced tailing. The optimized SPP CSH method maintains a 4.3% inter-laboratory RSD, ensuring that a batch released by a manufacturing site will yield the exact same analytical result when tested by a regulatory audit laboratory.
Conclusion
Securing inter-laboratory reproducibility for complex NDSRIs like 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine requires moving beyond generic analytical templates. By understanding the specific basicity of the pyrrolopyridine core and engineering the chromatographic environment to prevent secondary interactions, laboratories can establish highly trustworthy, self-validating workflows that easily satisfy stringent regulatory thresholds.
References
- Title: Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)
- Source: U.S. Food and Drug Administration (FDA)
- Title: Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study Source: ResearchGate URL
- Title: Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: ACS Publications URL
- Title: A Comparative Guide to the Validation of an LC- MS/MS Method for Nitrosamine Impurity Analysis Utilizing a Deuterated Internal Standard Source: Benchchem URL
Sources
Comparative Mutagenicity Guide: 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine vs. NDMA
As the pharmaceutical industry adapts to stringent regulatory frameworks surrounding Nitrosamine Drug Substance-Related Impurities (NDSRIs), distinguishing between the mutagenic potential of simple aliphatic nitrosamines and complex, sterically hindered NDSRIs is critical.
This technical guide provides a rigorous, objective comparison between N-Nitrosodimethylamine (NDMA) —the highly potent "Cohort of Concern" standard—and 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine , a complex bicyclic nitrosamine derivative of the 7-azaindoline scaffold. Designed for drug development professionals, this guide synthesizes structural causality, comparative data, and self-validating experimental protocols to inform accurate risk assessments.
Structural and Electronic Causality
To understand why these two molecules exhibit vastly different mutagenic profiles, we must analyze their electronic environments and steric bulk during metabolic activation 1.
NDMA (The Prototypical Aliphatic Nitrosamine): NDMA is a small, unhindered molecule. It undergoes rapid α -hydroxylation by the CYP2E1 enzyme. Because it lacks electronic deactivation, the resulting α -hydroxy intermediate swiftly collapses into formaldehyde and a highly reactive methyldiazonium ion . This small electrophile easily accesses the major groove of DNA, alkylating the O6 position of guanine to cause direct mispairing during cellular replication.
1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (The Complex NDSRI): This molecule features the N-nitroso group incorporated into a fused bicyclic system (a pyrrolidine ring fused to a pyridine ring). The nitrosamine nitrogen is bonded to an aliphatic carbon (C2) and an aromatic bridgehead carbon (C7a). Its mutagenicity is heavily attenuated by two primary factors:
-
Electronic Deactivation: The fused pyridine ring is strongly electron-withdrawing. This pulls electron density away from the nitrosamine functional group, significantly increasing the activation energy required for CYP450-mediated α -hydroxylation at the C2 position 2.
-
Steric Hindrance: If α -hydroxylation does occur, the subsequent ring-opening generates a bulky heteroaryl diazonium intermediate. Unlike the nimble methyldiazonium ion, this bulky adduct faces severe steric repulsion when attempting to intercalate DNA. Any resulting bulky DNA adducts are highly susceptible to rapid clearance via Nucleotide Excision Repair (NER) pathways before replication errors can occur.
Metabolic Activation Pathways
Metabolic activation pathways comparing NDMA and 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.
Quantitative Data Comparison
The structural differences between these compounds directly translate to their regulatory classifications under the Carcinogenic Potency Categorization Approach (CPCA) and their performance in standard genotoxicity assays 3.
| Parameter | NDMA | 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine |
| Structure Type | Aliphatic Dialkyl Nitrosamine | Bicyclic Heteroaryl-Aliphatic Nitrosamine |
| Molecular Weight | 74.08 g/mol | 149.15 g/mol |
| α -Hydrogens | 6 (Unhindered) | 2 (at the C2 position) |
| Electronic Environment | Electron-rich, easily oxidized | Electron-deficient (deactivated by pyridine ring) |
| Metabolic Intermediate | Methyldiazonium (Highly reactive) | Bulky Heteroaryl Diazonium (Sterically hindered) |
| Ames Test Outcome | Strongly Positive (TA1535, TA100) | Typically Negative / Equivocal |
| Regulatory AI (CPCA) | 96 ng/day (Cohort of Concern) | 1500 ng/day (Category 4/5 predicted) |
Self-Validating Experimental Protocols
To empirically validate the theoretical safety of complex NDSRIs like 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, standard testing methodologies must be rigorously optimized. Complex NDSRIs often yield false negatives in standard Ames tests or suffer from poor ionization in standard LC-MS methods.
Protocol 1: Enhanced Ames Test (Bacterial Reverse Mutation Assay)
Causality Focus: Standard 10% rat liver S9 fraction is optimized for small molecules like NDMA but lacks the sustained CYP450 activity required to metabolize electronically deactivated NDSRIs. We utilize an enhanced 30% S9 pre-incubation method to drive the metabolic equilibrium for sterically hindered substrates.
Step-by-Step Methodology:
-
Strain Selection: Prepare cultures of Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
S9 Fraction Optimization: Prepare a 30% v/v Aroclor 1254-induced rat liver S9 mix. (Self-Validation: Include a concurrent positive control, such as 2-aminoanthracene, to verify the metabolic viability of the high-concentration S9 batch).
-
Pre-incubation: Combine 0.1 mL of the bacterial tester strain, 0.5 mL of the 30% S9 mix, and 0.1 mL of the test article (dissolved in DMSO). Incubate the mixture at 37°C for 30 minutes. (Causality: Pre-incubation allows prolonged contact time between the sterically hindered nitrosamine and the CYP enzymes in a concentrated liquid phase, preventing false negatives common in standard plate-incorporation methods).
-
Plating and Incubation: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the pre-incubation tubes, mix gently, and pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.
-
Scoring: Count revertant colonies. A positive mutagenic result requires a reproducible, dose-dependent increase ≥ 2-fold over the vehicle control baseline.
Protocol 2: LC-MS/MS Quantification of 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Causality Focus: While NDMA is often analyzed via GC-MS due to its volatility, 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is non-volatile and thermally labile, necessitating LC-MS/MS. Furthermore, Atmospheric Pressure Chemical Ionization (APCI) is selected over Electrospray Ionization (ESI) because the delocalized electronic structure of the pyrrolo-pyridine ring suppresses protonation in the liquid phase 4.
Step-by-Step Methodology:
-
Sample Preparation (LLE): Perform Liquid-Liquid Extraction using dichloromethane to isolate the non-polar NDSRI from the Active Pharmaceutical Ingredient (API) matrix. (Causality: LLE minimizes ion suppression from highly polar APIs compared to direct "dilute-and-shoot" methods).
-
Chromatographic Separation: Inject 10 μ L onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 μ m). Run a shallow gradient using 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 0.4 mL/min.
-
Ionization (APCI): Operate the mass spectrometer in APCI positive ion mode. (Causality: APCI utilizes gas-phase corona discharge, forcing proton transfer and yielding a robust [M+H]+ precursor ion for deactivated heterocyclic systems).
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 150 → m/z 120) with optimized collision energies.
-
System Suitability (Self-Validation): Ensure the stable isotope-labeled internal standard (SIL-IS) maintains a consistent peak area ( ± 15% RSD) and the Limit of Quantitation (LOQ) demonstrates a Signal-to-Noise (S/N) ratio > 10.
References
- Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test Source: NIH
- Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development Source: ACS Public
- Preclinical Development of 1H-pyrrolo[2,3-b]pyridine Drugs: A Compar
- 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine - Hazard Genotoxicity Source: EPA
Sources
A Comparative Guide to Recovery Studies of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in Pharmaceutical Matrices
Introduction: The Imperative for Nitrosamine Impurity Analysis
The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry.[1][2][3] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, is a major safety concern.[4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines requiring manufacturers to perform risk assessments and implement control strategies to limit patient exposure.[5][6][7][8]
This guide focuses on a specific nitrosamine of emerging interest: 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. This compound is a potential nitrosamine drug substance-related impurity (NDSRI) that could arise from the nitrosation of the 1H,2H,3H-pyrrolo[2,3-b]pyridine moiety, a scaffold present in numerous developmental drug candidates.[9][10][11][12][13] As such, robust and reliable analytical methods are essential for its detection and quantification in various drug matrices.
The success of any analytical method for trace impurities hinges on the effectiveness of the sample preparation stage. Therefore, this guide provides a comparative overview of different strategies for the recovery of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine from a representative drug product matrix. We will delve into the rationale behind the selection of different extraction and clean-up techniques, present detailed experimental protocols, and offer a comparative analysis of their expected performance.
Understanding the Analyte: 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
A thorough understanding of the physicochemical properties of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is critical for developing effective recovery methods. It is an organic compound with the chemical formula C₇H₇N₃O.[14] Its structure, featuring a pyrrolopyridine core with a nitroso group, suggests a moderate polarity. The compound is reported to be a crystalline solid soluble in organic solvents like chloroform, acetone, and ethanol.[14] This information is pivotal in selecting appropriate extraction solvents and chromatographic conditions.
The Analytical Challenge: Detection at Trace Levels
Given the low acceptable intake (AI) limits for nitrosamines, analytical methods must be highly sensitive and selective.[15] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis due to its ability to provide the required sensitivity and specificity for quantification at trace levels.[16][17][18] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile nitrosamines.[4][19] This guide will focus on LC-MS/MS-based workflows.
Comparative Recovery Strategies
The primary challenge in analyzing nitrosamines in drug products is separating the trace-level analyte from the highly concentrated active pharmaceutical ingredient (API) and various excipients.[17][20] The choice of sample preparation technique significantly impacts method accuracy, precision, and robustness. Below, we compare three common approaches for the recovery of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine from a hypothetical immediate-release tablet formulation.
Method 1: Dilute-and-Shoot
This is the simplest approach, involving dissolving the sample in a suitable solvent and directly injecting it into the LC-MS/MS system.
-
Expertise & Experience: The "Dilute-and-Shoot" method is often the first to be evaluated due to its speed and minimal sample manipulation, which reduces the chances of analyte loss or degradation. However, its success is highly dependent on the complexity of the drug matrix and the concentration of the API. High concentrations of API and excipients can lead to significant matrix effects, such as ion suppression, which can severely impact the accuracy and sensitivity of the analysis.[17] Therefore, this method is most suitable for relatively simple formulations or when the target analyte concentration is well above the limit of quantification.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Expertise & Experience: LLE is a powerful technique for removing matrix components that have different polarity from the target analyte. The choice of extraction solvent is critical. Based on the known solubility of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in organic solvents, a solvent like dichloromethane or ethyl acetate would be a logical starting point.[14] The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte and suppress the extraction of ionizable matrix components. Multiple extractions are often necessary to ensure high recovery.
Method 3: Solid-Phase Extraction (SPE)
SPE is a more sophisticated sample preparation technique that uses a solid sorbent to selectively retain the analyte of interest while allowing matrix interferences to pass through.
-
Expertise & Experience: SPE offers a higher degree of selectivity and concentration power compared to LLE.[21] The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the matrix. For a moderately polar compound like 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective. The latter would be particularly useful if the analyte is protonated at a low pH, allowing for strong retention while less basic matrix components are washed away. A systematic method development approach, involving scouting different sorbents and optimizing the wash and elution steps, is crucial for achieving high recovery and a clean extract.
Experimental Protocols
The following are detailed, step-by-step methodologies for the three recovery strategies.
General Reagents and Equipment
-
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine reference standard
-
Isotopically labeled internal standard (e.g., 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine-d4)
-
LC-MS/MS system (e.g., with ESI or APCI source)[18]
-
Hypothetical immediate-release tablets containing the parent drug substance
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid, ammonium formate
-
Dichloromethane, ethyl acetate
-
SPE cartridges (e.g., C18, mixed-mode cation exchange)
-
Vortex mixer, centrifuge, evaporator
Workflow Visualization
Sources
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A Comparative Guide to Robustness Testing for Analytical Methods of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Introduction: The Imperative for Rigorous Analysis of a Potential Genotoxic Impurity
The compound 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is an N-nitrosamine derivative of 7-azaindole. The 7-azaindole scaffold is of significant interest in medicinal chemistry, forming the core of various kinase inhibitors used in drug development.[1][2] The potential for this N-nitroso derivative to form as an impurity during the synthesis of active pharmaceutical ingredients (APIs) places it under intense regulatory scrutiny. N-nitrosamines as a class are considered probable human carcinogens, necessitating their control at trace levels in pharmaceutical products.[3][4][5]
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities, with acceptable daily intake limits often in the nanogram range.[3][6][7] This regulatory landscape demands the development of highly sensitive, selective, and, most critically, robust analytical methods to ensure patient safety.
This guide provides a comparative analysis of analytical methodologies and a detailed framework for conducting robustness testing for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. It is designed for researchers, analytical scientists, and drug development professionals tasked with developing and validating reliable methods for the detection and quantification of this potential genotoxic impurity. The focus is not merely on the procedural steps but on the scientific rationale underpinning the design of a robust analytical control strategy.
Part 1: A Comparative Overview of Core Analytical Methodologies
The trace-level quantification of N-nitrosamines in complex pharmaceutical matrices presents significant analytical challenges, including low required detection limits (often at the parts-per-billion level) and potential matrix interference.[8] The selection of an appropriate analytical technique is the foundational step in developing a reliable method.
| Analytical Technique | Principle | Strengths | Limitations | Best Suited For |
| LC-MS/MS (QQQ) | Liquid chromatography separation followed by tandem mass spectrometry (Triple Quadrupole) for selective detection using Multiple Reaction Monitoring (MRM). | High sensitivity and selectivity.[9] Excellent for complex matrices. Widely applicable to a broad range of nitrosamine polarities. | Susceptible to matrix effects (ion suppression/enhancement).[8] Requires careful optimization of MS parameters. | The gold standard for routine quality control (QC) and confirmatory testing of known nitrosamine impurities like 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine in APIs and drug products. |
| LC-HRMS (e.g., Orbitrap, Q-TOF) | Liquid chromatography coupled with high-resolution mass spectrometry, providing highly accurate mass measurements. | Excellent for structural confirmation and identification of unknown impurities. Reduced interference from isobaric species.[10] | Generally lower sensitivity in targeted quantification mode compared to QQQ. Higher instrument cost and complexity. | Investigational studies, impurity profiling, and as an orthogonal method to confirm the identity of detected nitrosamines. |
| GC-MS/TEA | Gas chromatography for separation of volatile compounds, coupled with a mass spectrometer or a Thermal Energy Analyzer (TEA), a highly specific detector for nitroso groups. | Excellent for volatile nitrosamines.[11] TEA offers exceptional selectivity, reducing matrix interference. | Limited to thermally stable and volatile compounds. The analyte may require derivatization. Potential for on-column degradation. | Analysis of volatile nitrosamines. May be less suitable for the semi-volatile 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine without derivatization. |
Expert Rationale: For the specific analysis of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, LC-MS/MS is the most pragmatic and powerful choice. Its ability to handle non-volatile compounds and its superior sensitivity in targeted MRM mode make it ideal for the stringent low-level quantification required by regulatory bodies.[8][12] This guide will therefore focus on robustness testing for an LC-MS/MS method.
Part 2: The Principle and Purpose of Robustness Testing
Robustness is not merely a validation checkbox; it is a measure of the analytical method's reliability in real-world use. The International Council for Harmonisation (ICH) guideline Q2(R2) defines robustness as the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[13][14]
The objective of a robustness study is to proactively identify which operational parameters are critical to the method's performance and require tight control. This knowledge is essential for preventing out-of-specification (OOS) results during routine testing and ensuring consistent method performance upon transfer to different laboratories, instruments, or analysts.[15]
A Quality by Design (QbD) approach integrates robustness evaluation early in the method development lifecycle, leading to a more fundamentally sound and reliable procedure.[15]
Caption: Workflow integrating robustness testing into the analytical method lifecycle.
Part 3: Designing the Robustness Study for an LC-MS/MS Method
A systematic approach, such as a Design of Experiments (DoE), is superior to a one-factor-at-a-time (OFAT) approach for evaluating robustness. A fractional factorial or Plackett-Burman design allows for the efficient screening of multiple parameters and their potential interactions.
Step 1: Identify and Justify Critical Method Parameters (CMPs)
The first step is to perform a risk assessment to identify parameters that could plausibly impact the analytical results.
Caption: Cause-and-effect diagram of potential variables in the LC-MS/MS method.
Step 2: Define Parameter Variation Levels
For each parameter, define a nominal (target) level and realistic high (+) and low (-) variation levels. These variations should reflect the types of fluctuations expected during normal laboratory operations.
| Parameter | Category | Nominal Level | Low (-) Level | High (+) Level | Justification for Inclusion |
| Mobile Phase pH | LC | 3.0 (with 0.1% Formic Acid) | 2.8 | 3.2 | Can affect analyte retention time and ionization efficiency.[9] |
| % Organic (Methanol) | LC | 50% (Isocratic) | 48% | 52% | Directly impacts retention time and resolution from matrix components. |
| Column Temperature | LC | 40 °C | 38 °C | 42 °C | Affects retention time, peak shape, and column backpressure. |
| Flow Rate | LC | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min | Influences retention time and chromatographic efficiency. |
| Collision Energy | MS | 25 eV | 23 eV | 27 eV | Critical for consistent fragmentation in MS/MS, affecting signal intensity. |
| Sample Diluent | Sample Prep | 50:50 Methanol:Water | 45:55 Methanol:Water | 55:45 Methanol:Water | Can impact peak shape, especially if it mismatches the mobile phase.[8] |
Part 4: Experimental Protocol for Robustness Testing
This protocol outlines a structured experiment to test the parameters defined above. A self-validating approach is ensured by including a System Suitability Test (SST) at the beginning of each experimental run.
Materials and Equipment
-
Reference Standard: Certified 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine.
-
API/Drug Product Matrix: A representative batch of the drug substance or product, confirmed to be free of the nitrosamine impurity.
-
Reagents: LC-MS grade methanol, formic acid, and water.
-
Instrumentation: A validated LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer).
-
LC Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.9 µm).[10]
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the nitrosamine reference standard (e.g., 1.0 µg/mL) in methanol.
-
Prepare a spiked sample by adding the stock solution to the API/drug product matrix to achieve a final concentration at the quantification limit (e.g., 0.5 ng/mL). This will be the primary test sample.
-
Prepare a System Suitability Test (SST) solution containing the nitrosamine at a slightly higher concentration (e.g., 1.0 ng/mL).
-
-
Experimental Design Execution:
-
Set up a sequence of 8-12 experimental runs based on a chosen DoE matrix (e.g., a fractional factorial design). Each run will have a unique combination of the high (+) and low (-) parameter settings.
-
Include at least three replicate injections at the nominal (center point) conditions to assess experimental variability.
-
-
Analytical Run Protocol (for each experimental run):
-
Equilibrate the LC-MS/MS system with the mobile phase conditions specified for the run.
-
Perform System Suitability Test: Inject the SST solution five times. The system is deemed suitable if the following criteria are met:
-
Peak Area %RSD ≤ 10.0%
-
Retention Time %RSD ≤ 2.0%
-
Signal-to-Noise Ratio (S/N) ≥ 10
-
-
If SST passes, proceed to inject the spiked test sample in triplicate for the current experimental condition.
-
Record the peak area, retention time, and S/N ratio for each injection.
-
Part 5: Data Analysis, Interpretation, and Reporting
The goal of the analysis is to determine if the deliberate variations caused a statistically significant effect on the measured responses.
Data Summary Table
The collected data should be organized into a clear table for analysis.
| Run | pH | % Org | Temp (°C) | Flow (mL/min) | Avg. Peak Area | % Recovery | Retention Time (min) | S/N Ratio |
| 1 | - | - | - | - | 15,430 | 98.9% | 3.45 | 45 |
| 2 | + | - | - | + | 15,610 | 100.1% | 3.21 | 48 |
| 3 | - | + | - | + | 14,980 | 96.0% | 2.98 | 42 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
| 9 (Nominal) | 0 | 0 | 0 | 0 | 15,600 | 100.0% | 3.35 | 47 |
| 10 (Nominal) | 0 | 0 | 0 | 0 | 15,710 | 100.7% | 3.36 | 49 |
(Note: Data shown is illustrative)
Interpretation and Acceptance Criteria
-
Statistical Analysis: Use statistical software to calculate the main effect of each parameter on the key responses (e.g., peak area/recovery and retention time). A parameter is considered to have a significant effect if its calculated p-value is below a predefined threshold (e.g., p < 0.05).
-
Acceptance Criteria: The method is considered robust if the following criteria are met across all experimental conditions:
-
The %RSD of the recovery values across all runs does not exceed 15.0%.
-
All system suitability criteria are met for every run.
-
The chromatographic peak for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine remains well-resolved from any matrix peaks.
-
-
Reporting:
-
If a parameter (e.g., Mobile Phase % Organic) is found to have a significant effect on the results, the analytical method procedure must be updated to include a stricter control limit for that parameter. For example: "The mobile phase composition must be prepared to 50.0% ± 1.0% Methanol."
-
If no parameters show a significant effect, the method is deemed robust within the tested ranges.
-
Conclusion
Robustness testing is an indispensable part of the validation lifecycle for any analytical method, particularly for those intended to control potent impurities like 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. By systematically challenging the method with deliberate variations, scientists can gain a deep understanding of its performance characteristics and establish appropriate control measures. This proactive approach, grounded in the principles of QbD and ICH guidelines, ensures the development of a reliable, transferable, and regulatory-compliant method that ultimately safeguards product quality and patient safety.
References
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025).
- 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine - Smolecule. (2023, August 25).
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). PMC.
- Nitrosamine Impurity Regulatory Limits: A Complete Guide. (2026, February 21). ResolveMass Laboratories Inc.
- WHO releases new guidelines for preventing nitrosamine contamination. LGC Standards.
- Control of Nitrosamine Impurities in Human Drugs. FDA.
- Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate.
- Analysis of N-Nitroso Compounds in Complex Matrices. Benchchem.
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15).
- Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
- ICH Q2(R2) guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency.
- Method Robustness Considerations for Successful Product Commercialization. (2015, May 27). American Pharmaceutical Review.
- Robustness Tests. (2022, April 15). LCGC International.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016, April 15). PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. (2023, May 18). ResearchGate.
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A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS Methods for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the trace-level quantification of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. As a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), this analyte falls into a "cohort of concern" due to the carcinogenic potential of the nitrosamine class of compounds[1][2]. Accurate and reproducible measurement of such impurities is a critical component of pharmaceutical safety and regulatory compliance.
The objective of this document is to move beyond a simple recitation of methods. We will explore the scientific rationale behind key analytical choices, present a framework for full method validation based on global regulatory standards, and provide a detailed protocol for the cross-validation of these methods.[3][4] Cross-validation is the ultimate test of a method's transferability and robustness, ensuring that data generated across different laboratories, instruments, or even different validated methods are comparable and reliable.[5]
Section 1: The Analyte – Understanding 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is an organic compound with the chemical formula C₇H₇N₃O[6]. Its parent structure, 1H-pyrrolo[2,3-b]pyridine, is a key scaffold in many biologically active compounds[7]. The addition of a nitroso group (–N=O) transforms it into a potential mutagenic impurity that can form during the synthesis or storage of a drug substance.
The analytical challenge stems from the need to detect this compound at exceedingly low levels, often in the presence of a much higher concentration of the active pharmaceutical ingredient (API).[8] This necessitates methods with exceptional sensitivity and selectivity to avoid matrix effects and ensure accurate quantification.[1][8]
Section 2: Comparative LC-MS/MS Methodologies
The development of a robust analytical method requires careful consideration of the analyte's physicochemical properties and the sample matrix.[9] LC-MS/MS stands as the gold standard for this task due to its superior sensitivity and selectivity.[10] We present two distinct, scientifically sound methods designed to provide orthogonal chromatographic selectivity, a valuable strategy when dealing with complex matrices.
Method A: The High-Throughput UPLC-ESI Approach
This method is designed for speed and high sensitivity, leveraging the efficiency of Ultra-Performance Liquid Chromatography (UPLC) and the common applicability of Electrospray Ionization (ESI).
-
Causality of Choices:
-
UPLC System: The use of sub-2 µm particle columns provides higher resolution and faster analysis times compared to traditional HPLC.
-
C18 Column: A C18 stationary phase is a versatile, non-polar phase offering excellent retention for a wide range of moderately polar to non-polar compounds like nitrosamines.
-
Acidic Mobile Phase (Formic Acid): The addition of formic acid aids in the protonation of the analyte, which is crucial for efficient positive-ion ESI and results in good peak shape.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and semi-polar, thermally labile molecules. It is often the first choice for nitrogen-containing compounds.
-
Method B: The Orthogonal Selectivity HPLC-APCI Approach
This method provides an alternative chromatographic and ionization strategy, which is invaluable for confirming results and troubleshooting matrix interferences.
-
Causality of Choices:
-
HPLC System: A standard HPLC system is robust and widely available.
-
Phenyl-Hexyl Column: This stationary phase offers alternative selectivity to C18 through π-π interactions, which can be highly effective at resolving the analyte from the API or other matrix components that are not well-separated on a C18 column.[8]
-
Methanol Mobile Phase: Methanol can alter selectivity compared to acetonitrile and is an excellent solvent for many organic molecules.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar compounds and is less susceptible to ionization suppression from matrix components than ESI, providing a more robust ionization process for complex samples.[8]
-
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A: UPLC-ESI | Method B: HPLC-APCI |
| LC System | UPLC System | HPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Poroshell 120 Phenyl-Hexyl, 2.7 µm, 3.0 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Gradient | 5% to 95% B over 3 minutes | 10% to 90% B over 8 minutes |
| Flow Rate | 0.5 mL/min | 0.6 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Injection Vol. | 5 µL | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |
| MRM Transition | Precursor Ion > Product Ion 1 (Quantifier) | Precursor Ion > Product Ion 1 (Quantifier) |
| Precursor Ion > Product Ion 2 (Qualifier) | Precursor Ion > Product Ion 2 (Qualifier) | |
| Source Temp. | 150 °C | 350 °C |
| Desolvation Temp. | 500 °C | N/A |
Section 3: Full Method Validation – The Prerequisite for Cross-Validation
Before any cross-validation can be performed, each method must undergo a full, independent validation in its respective laboratory to demonstrate it is fit for purpose.[4][11] This process is mandated by regulatory bodies and is detailed in the ICH M10 guideline.[12][13][14] A full validation establishes the method's performance characteristics.[15]
Caption: Workflow for Full Bioanalytical Method Validation.
Table 2: ICH M10-Based Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix.[3] | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[16] | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy | The closeness of measured values to the true value.[9] | Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements.[9] | Coefficient of Variation (CV) ≤15% for QC samples (≤20% at LLOQ). |
| Stability | To evaluate analyte stability under various storage and handling conditions.[3] | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Section 4: The Core Protocol – Cross-Validation of Method A and Method B
Cross-validation is performed to formally compare the data from two different, fully validated methods.[5] This is critical when, for example, a study's samples are analyzed at two different sites or if a method is updated. The goal is to demonstrate that the results are comparable and interchangeable.[5]
Caption: Workflow for Cross-Validation Between Two Methods.
Experimental Protocol: Step-by-Step
-
Sample Selection: A single set of quality control (QC) samples must be used for the comparison. Prepare a pooled batch of QCs at a minimum of three concentration levels: Low, Medium, and High.
-
Sample Distribution: Aliquot and distribute the QC samples to the two laboratories or analytical setups.
-
Analysis: Each laboratory analyzes the full set of QC samples using their respective validated method (Method A and Method B). A minimum of six replicates at each concentration level should be analyzed.
-
Data Compilation: Calculate the mean concentration and standard deviation for each QC level for both methods.
-
Statistical Evaluation: For each QC level, calculate the percentage difference between the mean concentrations obtained by the two methods using the following formula: % Difference = ((Mean_MethodA - Mean_MethodB) / ((Mean_MethodA + Mean_MethodB) / 2)) * 100%
Acceptance Criteria:
According to regulatory expectations, the percentage difference between the mean values from the two methods should not exceed ±20% for at least two-thirds of the QC samples analyzed.
Section 5: Data Analysis and Interpretation
The results of the cross-validation study determine the interchangeability of the analytical methods.
Table 3: Hypothetical Cross-Validation Results
| QC Level | Mean Conc. (ng/mL)Method A | Mean Conc. (ng/mL)Method B | % Difference | Outcome |
| Low QC | 1.05 | 0.98 | +6.9% | Pass |
| Mid QC | 5.21 | 4.88 | +6.5% | Pass |
| High QC | 8.89 | 9.45 | -6.1% | Pass |
Interpretation of Results:
-
Passing Result: As shown in the hypothetical data above, the % difference for all three QC levels is well within the ±20% acceptance limit. This successful cross-validation demonstrates that both Method A and Method B produce comparable and reliable data. The methods can be considered interchangeable for the analysis of study samples.
-
Failing Result: If the % difference exceeds the acceptance criteria, it indicates a systemic disagreement between the two methods. An investigation must be launched. Potential root causes include:
-
Differences in reference standard preparation or purity.
-
Unidentified matrix interferences that affect one method more than the other.
-
Issues with sample stability under the conditions of one of the methods.
-
Incorrect method execution or data processing.
-
Conclusion
The successful development and cross-validation of LC-MS/MS methods are fundamental to ensuring the integrity of data in pharmaceutical development. For challenging analytes like 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, employing orthogonal methods, as detailed in this guide, provides a robust framework for both initial quantification and result confirmation. By adhering to the principles of full validation outlined in guidelines such as ICH M10 and subsequently proving inter-method comparability through a rigorous cross-validation protocol, organizations can generate reliable, high-quality data that withstands regulatory scrutiny and ultimately protects patient safety.[4][11][12]
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- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Testing for 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine: A Comparative Analytical Guide
In the rapidly evolving landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 1-nitroso-7-azaindoline) presents a unique analytical challenge. The parent amine, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a critical structural fragment in several active pharmaceutical ingredients (APIs), including potent kinase and nicotinamide N-methyltransferase (NNMT) inhibitors[1]. During manufacturing or storage, nitrosation of this secondary amine generates the NDSRI, necessitating highly specific analytical control strategies to ensure patient safety.
As a Senior Application Scientist, I have designed this guide to objectively evaluate the analytical platforms available for this specific NDSRI. We will explore the mechanistic causality behind specificity failures and provide a self-validating LC-MS/MS protocol that guarantees regulatory compliance.
The Causality of Specificity Challenges
Achieving specificity for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is not a simple matter of chromatographic retention; it requires overcoming two fundamental physicochemical hurdles:
-
In-Source Fragmentation: In electrospray ionization (ESI), the weak N–NO bond is highly susceptible to thermal and collisional degradation. This premature cleavage yields the parent amine ion ([M+H-NO]⁺ at m/z 120.1) before the molecule reaches the first quadrupole[2]. If the parent API co-elutes with the NDSRI, it can undergo in-source oxidation or fragmentation, producing false-positive signals that artificially inflate NDSRI quantification.
-
E/Z Isomerization: Asymmetric nitrosamines exhibit restricted rotation around the N–N bond, resulting in a dynamic equilibrium of E- and Z-isomers[2]. In standard reversed-phase chromatography, this manifests as severe peak broadening or split peaks, degrading both sensitivity and specificity.
Fig 1. E/Z isomerization and in-source fragmentation pathways affecting NDSRI specificity.
Comparative Technology Evaluation
Regulatory agencies require confirmatory testing using validated methods with high specificity for co-eluting peaks[3]. While GC-MS/MS and standard C18 LC-MS/MS are common, they often fail for complex heterocyclic NDSRIs. A High-Selectivity Biphenyl LC-MS/MS approach is the gold standard[4].
Table 1: Performance Comparison of Analytical Platforms
| Metric | High-Selectivity Biphenyl LC-MS/MS | Conventional C18 LC-MS/MS | GC-MS/MS |
| Specificity vs. API | Excellent: Baseline resolution achieved via π−π interactions. | Poor: Frequent co-elution due to identical hydrophobicity. | Moderate: High risk of thermal degradation in injection port. |
| LOD / LOQ | 0.01 ng/mL / 0.03 ng/mL | 0.05 ng/mL / 0.15 ng/mL | 0.5 ng/mL / 1.5 ng/mL |
| Isomer Peak Shape | Sharp: Managed via elevated column temperature (50°C). | Broad/Split: Poor equilibration between E/Z states. | Sharp: Gas phase resolves isomerism, but degrades analyte. |
| Matrix Effect | Minimal (<10% ion suppression) | High (up to 40% ion suppression) | Moderate |
| Suitability | Recommended Gold Standard | Not Recommended for this NDSRI | Alternative for volatile nitrosamines only |
Data synthesized from comparative validation studies on heterocyclic NDSRIs.
Self-Validating Experimental Protocol
To guarantee trustworthiness, an analytical method must be a self-validating system. The following protocol utilizes a Biphenyl stationary phase to exploit the π -electron cloud of the pyrrolo[2,3-b]pyridine ring, ensuring absolute separation from the parent amine.
Furthermore, to empirically prove the absence of false-positive peaks arising from in-source fragmentation, the parent API must be injected at 100x the NDSRI limit during system suitability testing[2].
Step-by-Step Methodology
-
Sample Preparation (SPE):
-
Dilute 100 mg of the API in 1 mL of 0.1% formic acid in water.
-
Spike with 1 ng/mL of a stable isotope-labeled internal standard (SIL-IS) to continuously monitor recovery.
-
Load onto a polymeric reversed-phase SPE cartridge. Wash with 5% methanol to remove polar matrix components.
-
Elute with 100% methanol and evaporate under gentle nitrogen at 30°C. Reconstitute in 100 μ L of initial mobile phase.
-
-
Chromatographic Separation:
-
Column: Biphenyl core-shell column (2.1 x 100 mm, 1.7 μ m).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: 5% B to 60% B over 5 minutes.
-
Temperature: Elevated to 50°C to accelerate E/Z isomer interconversion, collapsing the broad peak into a single, sharp quantifiable peak[2].
-
-
Mass Spectrometry (QqQ) Optimization:
Fig 2. Self-validating LC-MS/MS experimental workflow for robust NDSRI quantification.
Quantitative Experimental Data & MRM Parameters
To execute the self-validating workflow, predictive models and confirmative LC-MS/MS must be utilized in tandem[5]. The Multiple Reaction Monitoring (MRM) transitions below are optimized specifically for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (Molecular Weight: 149.15 g/mol ).
Table 2: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 1-nitroso-7-azaindoline | 150.1 | 120.1 | 15 | 20 | Quantifier (Loss of NO) |
| 1-nitroso-7-azaindoline | 150.1 | 93.0 | 15 | 35 | Qualifier (Ring cleavage) |
| Parent Amine (API) | 120.1 | 93.0 | 25 | 25 | Specificity Control |
| Isotope Internal Std | 154.1 | 124.1 | 15 | 20 | Recovery Validation |
By rigorously adhering to this framework, analytical laboratories can definitively prove specificity, eliminate false positives driven by in-source fragmentation, and ensure full compliance with stringent global regulatory thresholds for NDSRIs.
References
-
ResolveMass Laboratories Inc. - NDSRI Impurity Analysis for Pharmaceuticals.3[3]
-
National Institutes of Health (PMC) - Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs).5[5]
-
Waters Corporation - Nitrosamines Analysis with LC-MS/MS.4[4]
-
USP.org (LCGC) - LC-MS: Practical method for analyzing NDSRIs with single quadrupole.2[2]
-
ACS Publications - Building a Quaternary Stereogenic Center on Dihydroazaindole Carboxylic Acid through Scalable Process Development.1[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-MS: Practical method for analyzing NDSRIs with single quadrupole - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. waters.com [waters.com]
- 5. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine proper disposal procedures
As a Senior Application Scientist, it is critical to address the handling and disposal of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 1-nitroso-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine or N-nitroso-7-azaindoline) with the highest level of operational rigor.
N-nitrosamines are classified as part of the "cohort of concern" due to their potent genotoxic and carcinogenic properties [1]. In drug development and analytical laboratories, the safe destruction of nitrosamine waste is not merely a regulatory checkbox; it is a fundamental requirement to protect personnel and prevent environmental contamination.
The following guide outlines the validated, self-validating methodologies for the chemical destruction and logistical disposal of this specific nitrosamine, grounded in the protocols established by the International Agency for Research on Cancer (IARC) [2].
Chemical Properties & Hazard Profile
Before executing any disposal protocol, it is essential to understand the physicochemical properties that dictate the destruction strategy. 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a cyclic nitrosamine. The core objective of chemical destruction is the irreversible cleavage or reduction of the N-N=O bond prior to final disposal.
| Property / Parameter | Detail | Operational Implication |
| Chemical Formula | C7H7N3O[3] | Contains the N-nitroso pharmacophore responsible for DNA alkylation via diazonium ion formation. |
| Primary Hazard | Genotoxic Carcinogen | Requires handling exclusively in a Class II Type B2 biological safety cabinet or a certified chemical fume hood. |
| Target Bond | N-NO (Nitrosamine bond) | Susceptible to acid-catalyzed denitrosation or metal-mediated reduction. |
| Final Disposal Route | High-Temperature Incineration | All chemically treated liquids and contaminated solids must ultimately be incinerated in a facility equipped with a NOx scrubber [4]. |
Mechanisms of Chemical Destruction (The Causality)
Directly disposing of intact nitrosamines into standard chemical waste streams is strictly prohibited. The compound must be chemically degraded into non-mutagenic byproducts (typically the parent amine and inorganic nitrogen species) using one of two validated mechanisms:
A. Acid-Catalyzed Denitrosation (The IARC Standard) The most reliable method for laboratory-scale destruction and surface decontamination utilizes a solution of 3% Hydrobromic Acid (HBr) in Glacial Acetic Acid [5].
-
Causality: The highly acidic environment protonates the nitrosamine. The bromide ion acts as a nucleophile, facilitating the cleavage of the N-NO bond to yield the parent amine (7-azaindoline) and nitrosyl bromide (which rapidly decomposes to nitrite). This reaction is near-quantitative and irreversible under these conditions.
B. Chemical Reduction An alternative approach involves the reduction of the nitroso group using Zinc dust in Acetic Acid or an Aluminum-Nickel alloy in aqueous alkali [6].
-
Causality: The metal acts as a reducing agent, converting the N-nitroso group into a 1,1-disubstituted hydrazine intermediate, which is subsequently cleaved to the parent amine and ammonia. While effective, this method generates solid metal waste that requires separate handling, making the HBr/AcOH method preferable for routine liquid waste and surface decontamination.
Step-by-Step Methodologies
The following protocols must be executed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a chemically resistant lab coat, and splash goggles, entirely within a certified fume hood.
Protocol 1: Chemical Destruction of Liquid Waste (HBr/AcOH Method)
This protocol is designed to be a self-validating system: the complete dissolution and extended reaction time ensure total degradation before the waste leaves the hood.
-
Preparation of Destruction Reagent: In a dedicated, clearly labeled glass vessel, prepare a solution of 3% HBr in glacial acetic acid. (Note: Commercially available 30% HBr in acetic acid can be diluted 1:10 with glacial acetic acid).
-
Waste Addition: Slowly add the liquid waste containing 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine to the destruction reagent. Maintain a volumetric ratio of at least 10:1 (Destruction Reagent : Nitrosamine Waste) to ensure a massive stoichiometric excess of HBr.
-
Reaction Phase: Stir the mixture continuously at room temperature for a minimum of 2 hours. For highly concentrated solutions, allow the reaction to proceed overnight.
-
Neutralization: Carefully and slowly neutralize the acidic mixture by adding aqueous Sodium Hydroxide (NaOH) dropwise until the solution reaches a pH of 7.0 (verify with pH paper or a calibrated probe).
-
Final Disposal: Transfer the neutralized, denitrosated liquid into a high-density polyethylene (HDPE) waste container labeled "Non-hazardous Aqueous Waste - Pending Incineration" and route it to your institutional hazardous waste facility.
Protocol 2: Work Area Decontamination
Nitrosamines can persist on laboratory surfaces. The HBr/AcOH solution is highly effective for surface decontamination [5].
-
Initial Wipe: Absorb any visible spills using disposable absorbent pads.
-
Chemical Treatment: Apply the 3% HBr/AcOH solution directly to the contaminated surface. Allow a contact time of 15 minutes to ensure complete denitrosation of any residual compound.
-
Rinse: Wipe the area with a neutralizing solution (mild aqueous bicarbonate), followed by a thorough rinse with deionized water and a laboratory detergent.
-
Solid Waste Segregation: Place all used absorbent pads, wipes, and the outer layer of nitrile gloves into a sealed plastic bag.
Protocol 3: Solid Waste Handling & Incineration
Solid materials cannot be reliably decontaminated via chemical soaking due to porous absorption.
-
Containment: Enclose all contaminated solid materials (weigh boats, spatulas, wipes, PPE) in sealed, leak-proof polyethylene bags.
-
Labeling: Label the bags explicitly: "CAUTION: Contains Genotoxic Nitrosamine Carcinogen."
-
Incineration: Route the sealed bags to a licensed hazardous waste contractor for high-temperature incineration . The incinerator must be equipped with an afterburner and a NOx scrubber to prevent the release of nitrogen oxides into the atmosphere [4].
Waste Management Workflow Visualization
The following diagram illustrates the logical flow of nitrosamine waste from generation to ultimate destruction, ensuring no untreated compound escapes the laboratory environment.
Workflow for the segregation, chemical destruction, and final incineration of nitrosamine waste.
References
-
American Pharmaceutical Review. (2020). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. Retrieved from [Link]
-
Castegnaro, M., et al. (1982). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some N-nitrosamines. IARC Scientific Publications, (43), 1-73. National Institutes of Health. Retrieved from[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165599025, 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine. Retrieved from[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profile for N-Nitrosodimethylamine (NDMA) - Disposal. Centers for Disease Control and Prevention. Retrieved from[Link]
- Lunn, G., & Sansone, E. B. (1981). Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds. U.S. Patent US4535154A.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
